KTX-582
Description
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Properties
Molecular Formula |
C45H51F3N8O7 |
|---|---|
Molecular Weight |
872.9 g/mol |
IUPAC Name |
N-[2-[4-[[3-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypropyl-methylamino]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C45H51F3N8O7/c1-44(2,62)31-22-34-26(19-35(31)51-40(58)33-9-5-10-37(50-33)45(46,47)48)24-55(53-34)28-13-11-25(12-14-28)23-54(3)17-6-18-63-29-20-27(21-29)49-32-8-4-7-30-39(32)43(61)56(42(30)60)36-15-16-38(57)52-41(36)59/h4-5,7-10,19,22,24-25,27-29,36,49,62H,6,11-18,20-21,23H2,1-3H3,(H,51,58)(H,52,57,59) |
InChI Key |
CKFOAVDINFHZIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=NN(C=C2C=C1NC(=O)C3=NC(=CC=C3)C(F)(F)F)C4CCC(CC4)CN(C)CCCOC5CC(C5)NC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)O |
Origin of Product |
United States |
Foundational & Exploratory
KTX-582: A Dual-Action Protein Degrader Targeting Key Survival Pathways in Diffuse Large B-cell Lymphoma
An In-Depth Technical Guide on the Mechanism of Action of KTX-582 in DLBCL for Researchers, Scientists, and Drug Development Professionals.
Executive Summary
Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive malignancy with a significant portion of patients exhibiting mutations in the MYD88 gene, leading to constitutive activation of pro-survival signaling pathways. This compound emerges as a promising therapeutic agent, operating as an IRAKIMiD (Interleukin-1 Receptor-Associated Kinase 4 Immunomodulatory imide drug). This novel class of heterobifunctional protein degraders is designed to simultaneously induce the degradation of two critical targets: IRAK4, a key kinase in the Myddosome signaling complex, and the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This dual mechanism of action effectively dismantles the aberrant signaling network that drives the proliferation and survival of MYD88-mutant DLBCL cells. This technical guide will provide a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental methodologies, and visual representations of the involved pathways and workflows.
Introduction: The Challenge of MYD88-Mutant DLBCL
Activating mutations in the MYD88 gene, most commonly the L265P substitution, are prevalent in the Activated B-cell (ABC) subtype of DLBCL and are associated with a more aggressive disease course. These mutations trigger the spontaneous formation of the "Myddosome," a signaling complex comprising MyD88, IRAK4, and IRAK1/2. The constitutive activation of the Myddosome leads to downstream activation of the NF-κB and other pro-survival pathways, promoting tumor cell growth and resistance to apoptosis. Targeting the components of this pathway is therefore a rational therapeutic strategy for this DLBCL sub-population.
This compound: A Heterobifunctional Protein Degrader
This compound is an IRAKIMiD, a small molecule engineered to co-opt the body's own protein disposal system to eliminate specific disease-driving proteins. It consists of three key components: a ligand that binds to IRAK4, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two. This tripartite structure facilitates the formation of a ternary complex between IRAK4, this compound, and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4. Simultaneously, the Cereblon-binding moiety of this compound functions as an immunomodulatory drug (IMiD), inducing the degradation of the neosubstrates Ikaros and Aiolos.
Dual Mechanism of Action in DLBCL
The therapeutic efficacy of this compound in MYD88-mutant DLBCL stems from its ability to concurrently inhibit two critical survival pathways:
IRAK4 Degradation and Inhibition of Myddosome Signaling
IRAK4 is a serine/threonine kinase that plays a pivotal role in the Myddosome signaling cascade. Upon its degradation by this compound, the downstream signaling events are abrogated. This leads to the inhibition of NF-κB activation, a key transcription factor responsible for the expression of numerous genes involved in cell proliferation, survival, and inflammation. The degradation of IRAK4 effectively shuts down this oncogenic signaling pathway at a critical node.
Degradation of Ikaros and Aiolos
Ikaros and Aiolos are lymphoid-specific transcription factors that are essential for B-cell development and function. In the context of DLBCL, they have been implicated in sustaining the malignant phenotype. The IMiD component of this compound induces the degradation of Ikaros and Aiolos, leading to downstream effects that include the modulation of interferon-stimulated genes and the induction of apoptosis. This dual activity provides a synergistic anti-tumor effect.
Quantitative Preclinical Data
Preclinical studies in MYD88-mutant DLBCL cell lines have demonstrated the potent and selective activity of this compound and its analogs. The following tables summarize key quantitative data from these studies.
| Compound | Cell Line | Mutation Status | IC50 (nM) | DC50 IRAK4 (nM) | DC50 Ikaros (nM) | Reference |
| This compound | OCI-Ly10 | MYD88 L265P | 28 | 4 | 5 | [1] |
| KTX-120 | OCI-Ly10 | MYD88 L265P | 7-29 | Low single-digit nM | Low single-digit nM | [2] |
| KTX-475 | OCI-Ly10 | MYD88 L265P | Low nM range | Not specified | Not specified | [3][4] |
Table 1: In Vitro Activity of this compound and Analogs in DLBCL Cell Lines. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. DC50 values represent the concentration required to degrade 50% of the target protein.
| Model | Compound | Dosing Schedule | Tumor Growth Inhibition (%) | Regressions | Reference |
| OCI-Ly10 Xenograft | KTX-120 | Intermittent oral dosing | >85% | Yes | [2] |
| TMD8 Xenograft | KTX-120 | Intermittent oral dosing | Potent antitumor activity | Yes | [2] |
| SUDHL2 Xenograft | KTX-120 | Intermittent oral dosing | Potent antitumor activity | Yes | [2] |
| MYD88-mutant PDX models (4/5) | KTX-120 | Not specified | >85% | Not specified | [2] |
Table 2: In Vivo Efficacy of KTX-120 in DLBCL Xenograft and Patient-Derived Xenograft (PDX) Models.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Signaling Pathway
Caption: this compound dual mechanism of action in MYD88-mutant DLBCL.
Experimental Workflow: In Vitro Evaluation of this compound
Caption: Workflow for in vitro evaluation of this compound in DLBCL cell lines.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
MYD88-mutant DLBCL cell lines (e.g., OCI-Ly10)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or other test compounds)
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed DLBCL cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the luminescence signal against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Western Blot for Protein Degradation
This technique is used to detect and quantify the levels of specific proteins (IRAK4, Ikaros, Aiolos) in cell lysates.
Materials:
-
Treated DLBCL cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IRAK4, anti-Ikaros, anti-Aiolos, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse the treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface using fluorescently labeled Annexin V.
Materials:
-
Treated DLBCL cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest the treated cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Conclusion
This compound represents a highly innovative and targeted therapeutic approach for the treatment of MYD88-mutant DLBCL. Its dual mechanism of action, involving the simultaneous degradation of IRAK4 and the IMiD substrates Ikaros and Aiolos, leads to a potent and synergistic anti-tumor effect. The preclinical data strongly support the continued development of this compound and other IRAKIMiDs as a promising new class of drugs for this challenging malignancy. The detailed methodologies provided in this guide offer a framework for the further investigation and characterization of this and similar targeted protein degraders.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the KTX-582-Mediated IRAK4 Degradation Pathway
This technical guide provides a comprehensive overview of this compound, a potent degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It details the underlying IRAK4 signaling pathway, the mechanism of action of this compound, and the experimental data and protocols that characterize its activity.
Introduction to IRAK4 and its Signaling Pathway
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in innate immune signaling.[1] It is a key component of the Myddosome complex, which is essential for signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2] IRAK4 possesses both an active kinase function and a scaffolding function, both of which are crucial for activating downstream inflammatory cascades.[1][3]
Upon activation of TLRs or IL-1Rs, IRAK4 is recruited along with the adaptor protein MyD88.[2][4] Within the Myddosome, IRAK4 autophosphorylates and then phosphorylates IRAK1, leading to its activation and dissociation from the complex.[1][2] Activated IRAK1 subsequently interacts with TRAF6, an E3 ubiquitin ligase, triggering downstream signaling pathways, most notably the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][5] The culmination of this signaling is the production of pro-inflammatory cytokines and promotion of cell survival.[5]
Dysregulation of the IRAK4 pathway is implicated in a variety of diseases, including autoimmune disorders and cancers.[1][6][7] In certain malignancies, such as MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL), constitutive activation of this pathway is a key driver of tumor survival and proliferation.[8]
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK4 signaling drives resistance to checkpoint immunotherapy in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Targeted Degradation of IRAK4 Protein Via Heterobifunctional Small Molecules for Treatment of MYD88 Mutant Lymphoma | Blood | American Society of Hematology [ashpublications.org]
KTX-582: A Technical Guide to a Novel IRAK4 and Ikaros/Aiolos Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
KTX-582 is a novel heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This dual activity positions this compound as a promising therapeutic candidate for hematologic malignancies driven by mutations in the Myeloid Differentiation Primary Response 88 (MYD88) gene, particularly Diffuse Large B-cell Lymphoma (DLBCL). This technical guide provides a comprehensive overview of the molecular formula, structure, mechanism of action, preclinical data, and relevant experimental protocols for this compound.
Molecular Profile
This compound is a complex small molecule designed to bridge an E3 ubiquitin ligase with its target proteins, leading to their ubiquitination and subsequent proteasomal degradation.
| Property | Value |
| Molecular Formula | C45H51F3N8O7 |
| Molecular Weight | 872.93 g/mol |
| CAS Number | 2573298-13-0 |
Structure:
While a 2D chemical structure is available through various chemical suppliers, for the purposes of this technical guide, a DOT script representation is not feasible for the complex chemical structure.
Mechanism of Action
This compound functions as a potent degrader of both IRAK4 and the IMiD (immunomodulatory drug) substrates Ikaros and Aiolos.[1] This dual mechanism is achieved through its heterobifunctional nature, where one end of the molecule binds to the target proteins (IRAK4 and Ikaros/Aiolos) and the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of the target proteins, marking them for degradation by the proteasome.
The degradation of IRAK4 is critical in cancers with activating mutations in MYD88, such as the L265P mutation commonly found in DLBCL.[2] Mutant MYD88 constitutively activates the "Myddosome" complex, leading to IRAK4-dependent signaling that promotes cell survival through the NF-κB and other pro-survival pathways. By degrading IRAK4, this compound effectively shuts down this oncogenic signaling.
Simultaneously, the degradation of Ikaros and Aiolos, transcription factors essential for B-cell development and function, provides an additional anti-tumor effect. This dual targeting of both the IRAK4 signaling cascade and key lymphoid transcription factors is believed to offer a more profound and durable anti-cancer response compared to traditional kinase inhibitors.
Signaling Pathway
The following diagram illustrates the signaling pathway targeted by this compound in MYD88-mutant DLBCL.
Caption: this compound mechanism in MYD88-mutant DLBCL.
Preclinical Data
This compound has demonstrated potent and selective activity in preclinical models of MYD88-mutant DLBCL.
In Vitro Activity
| Cell Line | MYD88 Status | Assay | Parameter | Value (nM) |
| OCI-Ly10 | L265P | Degradation | DC50 (IRAK4) | 4 |
| OCI-Ly10 | L265P | Degradation | DC50 (Ikaros) | 5 |
| OCI-Ly10 | L265P | Cytotoxicity | IC50 | 28 |
| TMD8 | L265P | Cytotoxicity | IC50 | <100 |
| HBL-1 | L265P | Cytotoxicity | IC50 | <100 |
Data compiled from publicly available presentations and datasheets.[1][3]
In Vivo Activity
Experimental Protocols
The following are generalized protocols for key assays used to characterize the activity of this compound. Researchers should optimize these protocols for their specific experimental conditions.
Protein Degradation Assay (Western Blot)
This protocol describes the detection of IRAK4 and Ikaros degradation in DLBCL cell lines following treatment with this compound.
Materials:
-
DLBCL cell lines (e.g., OCI-Ly10)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-IRAK4, anti-Ikaros, anti-Aiolos, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed DLBCL cells at a density of 0.5 x 10^6 cells/mL in 6-well plates. Allow cells to acclimate before treating with a dose-response of this compound (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for the desired time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Transfer: Normalize protein concentrations, add Laemmli buffer, and boil samples. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize protein bands using a digital imaging system.
Cell Viability Assay
This protocol measures the effect of this compound on the viability of DLBCL cell lines.
Materials:
-
DLBCL cell lines
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed DLBCL cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of media.
-
Compound Treatment: Prepare a serial dilution of this compound and add to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 or 96 hours) at 37°C in a CO2 incubator.
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
DLBCL cell lines
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat DLBCL cells with this compound at various concentrations for a specified time (e.g., 48 hours).
-
Cell Staining: Harvest and wash the cells. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Experimental Workflow Diagram
Caption: A representative experimental workflow for this compound characterization.
Conclusion
This compound is a potent and selective degrader of IRAK4 and Ikaros/Aiolos with promising preclinical activity in MYD88-mutant DLBCL. Its dual mechanism of action offers a novel therapeutic strategy for this patient population. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on targeted protein degradation and novel cancer therapeutics. Further investigation into the full potential of this compound in clinical settings is warranted.
References
An In-depth Technical Guide to KTX-582 (CAS: 2573298-13-0): A Novel IRAK4 and IMiD Substrate Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of KTX-582, a potent, heterobifunctional small molecule degrader. This compound is designed to simultaneously induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the Ikaros and Aiolos (IMiD) substrates, offering a dual-mechanism approach for the treatment of certain hematological malignancies. This document consolidates available preclinical data, outlines detailed experimental methodologies, and visualizes the key pathways and mechanisms of action.
Core Compound Information and Properties
This compound is a key compound within the class of IRAKIMiDs (IRAK4 and IMiD degraders) developed by Kymera Therapeutics. It is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of its target proteins.
| Property | Value |
| CAS Number | 2573298-13-0 |
| Molecular Formula | C45H51F3N8O7 |
| Molecular Weight | 872.93 g/mol |
| Description | Potent IRAK4 and Ikaros/Aiolos degrader |
| Mechanism of Action | Targeted Protein Degradation via CRBN E3 Ligase |
Quantitative Preclinical Data
The following tables summarize the key in vitro potency and efficacy data for this compound and related compounds.
Table 1: In Vitro Degradation and Cytotoxicity of this compound
| Parameter | Value (nM) | Cell Line/System | Reference(s) |
| IRAK4 DC50 | 4 | - | [1][2][3] |
| Ikaros DC50 | 5 | - | [1][2][3] |
| OCI-Ly10 CTG IC50 | 28 | OCI-Ly10 |
Table 2: Comparative In Vitro Activity of IRAKIMiD Compounds
| Compound | IRAK4 DC50 (nM) | Ikaros DC50 (nM) | OCI-Ly10 CTG IC50 (nM) |
| This compound | 4 | 5 | 28 |
| KTX-435 | 18 | 12 | 270 |
| KTX-955 | 5 | 130 | 1,800 |
Data presented for comparative purposes, sourced from Kymera Therapeutics presentations.
Mechanism of Action and Signaling Pathway
This compound functions as a molecular bridge, bringing together the E3 ligase Cereblon (CRBN) and the target proteins IRAK4, Ikaros, and Aiolos. This proximity induces the transfer of ubiquitin molecules to the target proteins, marking them for degradation by the proteasome.
In the context of MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL), this dual degradation has a synergistic effect. The degradation of IRAK4 blocks the constitutively active Myddosome signaling complex, thereby inhibiting the pro-survival NF-κB pathway. Concurrently, the degradation of the transcription factors Ikaros and Aiolos leads to the activation of an anti-tumor interferon response and further suppression of oncogenic signaling.
Experimental Protocols
The following are representative protocols for key experiments used to characterize this compound, based on standard methodologies and information from related studies.
Western Blot for Protein Degradation
This protocol is for assessing the degradation of IRAK4, Ikaros, and Aiolos in cell lines such as OCI-Ly10.
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment: Culture MYD88-mutant DLBCL cells (e.g., OCI-Ly10) in appropriate media. Seed cells at a density of 0.5 x 10^6 cells/mL. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for different time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against IRAK4, Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in DLBCL cells following treatment with this compound.
Methodology:
-
Cell Treatment: Seed OCI-Ly10 cells and treat with this compound at various concentrations for a specified time (e.g., 48 or 72 hours).
-
Cell Staining:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (Live: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Methodology:
-
Cell Seeding: Seed OCI-Ly10 cells in opaque-walled 96-well plates at a suitable density (e.g., 10,000 cells/well) in 100 µL of culture medium.
-
Compound Treatment: Treat cells with a serial dilution of this compound and incubate for the desired period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the number of viable cells.
In Vivo Efficacy Studies
This compound has demonstrated tumor regression in in vivo lymphoma models. The following is a representative protocol for a DLBCL xenograft study.
Methodology:
-
Cell Line and Animal Model: Use a MYD88-mutant DLBCL cell line, such as OCI-Ly10, for subcutaneous implantation into immunodeficient mice (e.g., CB17-SCID).
-
Tumor Implantation: Subcutaneously inject approximately 5-10 x 10^6 OCI-Ly10 cells into the flank of each mouse.
-
Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound via an appropriate route (e.g., oral gavage or intravenous injection) at specified doses and schedules.
-
-
Monitoring and Endpoints:
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Monitor animal body weight and overall health.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for target protein degradation).
-
Conclusion
This compound is a potent dual-target degrader of IRAK4 and IMiD substrates with promising preclinical activity in MYD88-mutant DLBCL models. Its mechanism of action, which involves the simultaneous inhibition of the NF-κB pathway and activation of an anti-tumor interferon response, represents a novel and potentially effective therapeutic strategy. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other IRAKIMiD compounds.
References
KTX-582: A Technical Deep Dive into its Apoptosis-Inducing Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
KTX-582 is a novel heterobifunctional small molecule, classified as an IRAKIMiD, that potently induces apoptosis in specific cancer cell types, particularly those with mutations in the myeloid differentiation primary response 88 (MYD88) gene, such as Diffuse Large B-cell Lymphoma (DLBCL). This technical guide delineates the core mechanism of action of this compound, focusing on its role in programmed cell death. It provides a synthesis of available preclinical data, detailed experimental methodologies for key assays, and visual representations of the signaling pathways and experimental workflows.
Introduction
This compound represents a targeted therapeutic strategy that leverages the ubiquitin-proteasome system to induce selective degradation of key proteins involved in cancer cell survival. As a heterobifunctional degrader, this compound simultaneously targets both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the Ikaros family of zinc finger transcription factors (IMiD substrates), Ikaros (IKZF1) and Aiolos (IKZF3), for proteasomal degradation. This dual activity disrupts critical pro-survival signaling pathways, culminating in the induction of apoptosis. This document serves as a comprehensive resource for understanding and investigating the apoptotic capabilities of this compound.
Mechanism of Action: Dual Degradation and Apoptosis Induction
The pro-apoptotic activity of this compound stems from its ability to concurrently degrade IRAK4 and IMiD substrates. This dual targeting is crucial for its efficacy in MYD88-mutant lymphomas, where both the NF-κB and IRF4 pathways are constitutively active and contribute to cell survival.
-
IRAK4 Degradation and NF-κB Inhibition: In MYD88-mutant cancers, the mutated MYD88 protein leads to the constitutive formation of the "Myddosome" complex, which includes IRAK4. This results in the persistent activation of the NF-κB signaling pathway, a key driver of cell proliferation and survival. This compound-mediated degradation of IRAK4 dismantles this signaling cascade, leading to the inhibition of NF-κB.
-
IMiD Substrate Degradation and Type I Interferon Response: The degradation of the transcription factors Ikaros and Aiolos by this compound has a twofold effect. Firstly, it leads to the downregulation of Interferon Regulatory Factor 4 (IRF4), another critical survival factor in B-cell malignancies. Secondly, it upregulates the Type I Interferon (IFN) signaling pathway. This restoration of the apoptotic response is a key differentiator from therapies that only target a single pathway.[1][2]
The convergence of these two effects—NF-κB inhibition and restoration of the apoptotic response via IMiD substrate degradation—creates a synergistic anti-tumor effect, leading to potent and rapid induction of apoptosis in susceptible cancer cells.[1][3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its closely related analog, KT-413, in the OCI-Ly10 MYD88-mutant DLBCL cell line.
| Compound | Target | Assay | Value | Cell Line | Reference |
| This compound | IRAK4 | DC50 (Degradation) | 4.0 nM | OCI-Ly10 | [4] |
| This compound | Ikaros | DC50 (Degradation) | 5.0 nM | OCI-Ly10 | [4] |
| KT-413 | IRAK4 | DC50 (Degradation) | 6.0 nM | OCI-Ly10 | [4] |
| KT-413 | Ikaros | DC50 (Degradation) | 2.0 nM | OCI-Ly10 | [4] |
| KT-413 | Aiolos | DC50 (Degradation) | 2.0 nM | OCI-Ly10 | [4] |
| KT-413 | Cell Viability | IC50 (CTG Assay) | 9.0 nM | OCI-Ly10 | [4] |
Table 1: Degradation and Cell Viability Data for IRAKIMiDs.
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize the apoptotic effects of this compound.
Cell Culture
-
Cell Line: OCI-Ly10 (MYD88 L265P mutant Diffuse Large B-cell Lymphoma).
-
Media: RPMI-1640 supplemented with 20% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is for the quantification of apoptotic and necrotic cells following treatment with this compound.
-
Materials:
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed OCI-Ly10 cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 48-72 hours. Include a vehicle control (DMSO).
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Acquire data for at least 10,000 events per sample.
-
Data Analysis:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Western Blot Analysis of Protein Degradation and Apoptosis Markers
This protocol is to assess the degradation of IRAK4, Ikaros, and Aiolos, and to detect markers of apoptosis.
-
Materials:
-
This compound (dissolved in DMSO)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies:
-
Rabbit anti-IRAK4
-
Rabbit anti-Ikaros (IKZF1)
-
Rabbit anti-Aiolos (IKZF3)
-
Rabbit anti-Cleaved Caspase-3
-
Rabbit anti-PARP
-
Mouse anti-β-Actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed OCI-Ly10 cells and treat with this compound as described in the apoptosis assay protocol.
-
Harvest cells and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C, using appropriate dilutions.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control (β-Actin).
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key concepts described in this guide.
Caption: this compound signaling pathway leading to apoptosis.
Caption: Workflow for apoptosis analysis using flow cytometry.
Caption: Western blot workflow for protein degradation and apoptosis markers.
Conclusion
This compound is a potent inducer of apoptosis in MYD88-mutant DLBCL through its novel, dual-mechanism of action involving the targeted degradation of both IRAK4 and IMiD substrates. This technical guide provides a foundational understanding of its apoptotic mechanism, supported by available quantitative data and detailed experimental protocols. The provided visualizations offer a clear framework for the underlying signaling pathways and experimental procedures. Further research and clinical investigation will continue to elucidate the full therapeutic potential of this compound in relevant oncological indications.
References
KTX-582 PROTAC: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
KTX-582 is a novel heterobifunctional proteolysis-targeting chimera (PROTAC) developed by Kymera Therapeutics. It is engineered to induce the degradation of two key proteins implicated in the pathogenesis of certain B-cell malignancies: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the lymphoid transcription factor Ikaros (IKZF1). By simultaneously targeting these two proteins, this compound, also classified as an IRAKIMiD (IRAK4 and IMiD substrate degrader), aims to provide a potent and synergistic anti-tumor effect, particularly in MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL). This technical guide provides an in-depth explanation of the core mechanism of action of this compound, supported by available preclinical data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Core Mechanism of Action: Targeted Protein Degradation
PROTACs are a novel class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. The general mechanism involves a bifunctional molecule that simultaneously binds to a target protein of interest and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
This compound is designed to recruit the Cereblon (CRBN) E3 ligase. Its structure comprises three key components: a ligand that binds to IRAK4, a ligand that binds to Cereblon, and a linker that connects these two moieties. The binding of the Cereblon ligand is also responsible for the degradation of Ikaros, a known substrate of the CRBN E3 ligase when modulated by immunomodulatory drugs (IMiDs).
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effect by intervening in key signaling pathways that are constitutively active in certain cancers, particularly MYD88-mutant DLBCL.
IRAK4 Degradation
Methodological & Application
Application Notes and Protocols for KTX-582 In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
KTX-582 is a potent, small molecule degrader known as an IRAKIMiD, which is designed to simultaneously induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the Ikaros family zinc finger proteins (IKZF1/Ikaros and IKZF3/Aiolos).[1] This dual mechanism of action makes this compound a promising therapeutic candidate for hematological malignancies driven by mutations in the MYD88 signaling pathway, such as Diffuse Large B-cell Lymphoma (DLBCL).[1] The degradation of IRAK4 disrupts the Myddosome signaling complex, which is crucial for the activation of NF-κB, a key survival pathway in these cancers. Concurrently, the degradation of Ikaros and Aiolos provides an additional anti-tumor effect. This document provides detailed protocols for key in vitro assays to characterize the activity of this compound.
Data Presentation
The following tables summarize the in vitro activity of this compound in the MYD88-mutant DLBCL cell line OCI-Ly10.
Table 1: Degradation Potency of this compound in OCI-Ly10 Cells
| Target Protein | DC50 (nM) |
| IRAK4 | 5.0 |
| Ikaros (IKZF1) | 5.0 |
DC50 represents the concentration of this compound required to induce 50% degradation of the target protein.
Table 2: Anti-proliferative Activity of this compound in OCI-Ly10 Cells
| Time Point | IC50 (µM) |
| 48 hours | 0.71 |
| 72 hours | 0.26 |
| 96 hours | 0.08 |
IC50 represents the concentration of this compound required to inhibit cell growth by 50%.
Experimental Protocols
Cell Culture of OCI-Ly10 Cells
OCI-Ly10 is a human DLBCL cell line with a MYD88 L265P mutation, making it a suitable model for studying this compound.
Materials:
-
OCI-Ly10 cell line
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
Sterile tissue culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture OCI-Ly10 cells in IMDM supplemented with 20% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
As OCI-Ly10 are suspension cells, subculture by splitting the cell suspension 1:3 to 1:5 every 3-4 days to maintain a cell density between 0.5 x 10^5 and 2 x 10^6 cells/mL.
-
Perform all cell handling in a sterile biosafety cabinet.
Cell Viability Assay (CellTiter-Glo®)
This assay determines cell viability by measuring the amount of ATP present, which is indicative of metabolically active cells.
Materials:
-
OCI-Ly10 cells
-
This compound (and vehicle control, e.g., DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed OCI-Ly10 cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound or vehicle control to the wells.
-
Incubate the plate for the desired time points (e.g., 48, 72, 96 hours) at 37°C and 5% CO2.
-
After incubation, equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot for Protein Degradation
This protocol is for assessing the degradation of IRAK4, Ikaros, and Aiolos following treatment with this compound.
Materials:
-
OCI-Ly10 cells
-
This compound (and vehicle control)
-
6-well plates
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-IRAK4, anti-Ikaros, anti-Aiolos, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed OCI-Ly10 cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 4, 8, 24 hours).
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellets with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (Typical dilutions: 1:1000 for specific targets, 1:5000 for loading controls).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
OCI-Ly10 cells
-
This compound (and vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed OCI-Ly10 cells and treat with this compound or vehicle control as described for the western blot protocol.
-
Harvest both adherent and suspension cells and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizations
Caption: Experimental workflow for in vitro characterization of this compound.
Caption: this compound mechanism of action in MYD88-mutant DLBCL.
References
KTX-582 Cell Culture Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
KTX-582 is a potent, heterobifunctional small molecule belonging to the class of IRAKIMiDs (Interleukin-1 Receptor-Associated Kinase 4 Ikaros/Aiolos-targeting chimeras). It acts as a targeted protein degrader, inducing the simultaneous degradation of IRAK4 and the IMiD substrates Ikaros (IKZF1) and Aiolos (IKZF3). This dual mechanism of action leads to the inhibition of the NF-κB signaling pathway, making this compound a promising therapeutic candidate for hematological malignancies, particularly those with MYD88 mutations like Diffuse Large B-cell Lymphoma (DLBCL).[1][2] These application notes provide detailed protocols for the in vitro cell culture treatment of cancer cell lines with this compound, focusing on the OCI-Ly10 cell line as a primary model.
Introduction
IRAK4 is a critical kinase in the Myddosome signaling complex, downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][4] Its activation leads to the phosphorylation of IRAK1 and subsequent activation of the NF-κB pathway, which promotes cell survival and proliferation in various cancers.[4] this compound is designed to induce the ubiquitination and subsequent proteasomal degradation of IRAK4, Ikaros, and Aiolos.[1] This degradation has been shown to induce apoptosis in MYD88-mutant DLBCL cells and demonstrates synergistic anti-proliferative activity when combined with other agents like the BCL2 inhibitor, venetoclax.[2]
Product Information
| Product Name | This compound |
| CAS Number | 2573298-13-0 |
| Molecular Formula | C45H51F3N8O7 |
| Molecular Weight | 872.93 g/mol |
| Mechanism of Action | IRAK4, Ikaros, and Aiolos Degrader (IRAKIMiD) |
| Target Pathway | NF-κB Signaling |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL) |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |
Note: Solubility and storage information is based on commercially available data. Please refer to the manufacturer's specifications for the lot-specific details.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in the OCI-Ly10 human DLBCL cell line, which harbors a MYD88 L265P mutation.
| Parameter | Cell Line | Value (nM) |
| IRAK4 DC50 | OCI-Ly10 | 4.0 |
| Ikaros DC50 | OCI-Ly10 | 5.0 |
| OCI-Ly10 CTG IC50 | OCI-Ly10 | > 10,000 |
DC50 (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein. IC50 (Inhibitory Concentration 50) is the concentration of the compound that inhibits a biological process by 50%. CTG refers to the CellTiter-Glo® Luminescent Cell Viability Assay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing the effects of this compound.
Figure 1: this compound targets IRAK4 and Ikaros/Aiolos for proteasomal degradation, inhibiting NF-κB signaling.
Figure 2: General experimental workflow for in vitro studies with this compound.
Experimental Protocols
Note: These protocols are based on published data and standard laboratory procedures. Optimization may be required for specific experimental conditions and cell lines.
OCI-Ly10 Cell Culture
OCI-Ly10 is a suspension cell line derived from human DLBCL.
-
Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Split the culture 1:3 to 1:5 every 3-4 days to maintain a cell density between 0.5 x 10^5 and 2 x 10^6 cells/mL. Centrifuge cells at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed media.
This compound Stock Solution Preparation
-
Solvent: Use sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C.
-
-
Important: The final concentration of DMSO in the cell culture media should not exceed 0.1% to avoid solvent-induced toxicity. Prepare a vehicle control using the same final concentration of DMSO.
Western Blot for IRAK4 and Ikaros Degradation
This protocol is designed to assess the dose- and time-dependent degradation of target proteins.
-
Cell Seeding: Seed OCI-Ly10 cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Based on the DC50 values, a suggested concentration range is 1 nM to 1000 nM. Include a DMSO vehicle control.
-
Add the this compound dilutions to the cells and incubate for a desired time period (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against IRAK4, Ikaros, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
Cell Viability Assay (MTT or CTG)
This assay measures cell viability and proliferation in response to this compound treatment.
-
Cell Seeding: Seed OCI-Ly10 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete medium.
-
Treatment:
-
Prepare a 2X concentration series of this compound in complete medium.
-
Add 100 µL of the 2X this compound dilutions to the cells (final volume 200 µL). A suggested concentration range is 0.1 nM to 10 µM.
-
Incubate for 72-96 hours.
-
-
MTT Assay Protocol:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Centrifuge the plate at 1,000 x g for 5 minutes and carefully aspirate the media.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes and read the absorbance at 570 nm.
-
-
CTG (CellTiter-Glo®) Assay Protocol:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 200 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Apoptosis Assay (Annexin V Staining)
This protocol detects apoptosis by flow cytometry.
-
Cell Seeding and Treatment:
-
Seed OCI-Ly10 cells at a density of 0.5 x 10^6 cells/mL in a 12-well plate.
-
Treat with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Staining Procedure:
-
Harvest cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) working solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze by flow cytometry within one hour.
-
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No protein degradation observed | This compound concentration too low or incubation time too short. | Perform a dose-response and time-course experiment. Ensure the compound is fully dissolved and active. |
| Inefficient cell lysis or protein degradation during sample preparation. | Use fresh lysis buffer with protease inhibitors. Keep samples on ice. | |
| Poor antibody quality. | Use a validated antibody for your target protein. Run a positive control if available. | |
| High background in Western blot | Insufficient blocking or washing. | Increase blocking time or use a different blocking agent. Increase the number and duration of washes. |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| Inconsistent cell viability results | Uneven cell seeding. | Ensure a single-cell suspension before seeding. Pipette gently to avoid cell clumping. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| DMSO toxicity. | Ensure the final DMSO concentration is ≤ 0.1% and is consistent across all wells, including controls. |
Conclusion
This compound is a powerful research tool for studying the roles of IRAK4 and IMiD substrates in cancer biology. The protocols outlined in these application notes provide a framework for investigating the cellular effects of this compound, from target degradation to downstream functional outcomes like apoptosis and loss of cell viability. Careful adherence to these guidelines and appropriate experimental optimization will enable researchers to generate robust and reproducible data.
References
Application Notes and Protocols for KTX-582 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical in vivo use of KTX-582, a potent and selective IRAK4 and IMiD substrate degrader. The following protocols are based on available data for this compound and structurally related compounds, offering a robust starting point for designing and executing in vivo studies in mouse models of Diffuse Large B-cell Lymphoma (DLBCL).
Mechanism of Action
This compound is a heterobifunctional degrader that simultaneously targets Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Ikaros family zinc finger proteins (Ikaros and Aiolos) for ubiquitination and subsequent proteasomal degradation. In MYD88-mutant DLBCL, this dual activity is hypothesized to inhibit the NF-κB pro-survival pathway and restore an apoptotic response, leading to tumor growth inhibition.
KTX-582: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, preparation, and experimental use of KTX-582, a potent and selective IRAK4 and Ikaros/Aiolos degrader. The following protocols and data are intended to guide researchers in designing and executing preclinical experiments.
Physicochemical Properties and Storage
This compound is a heterobifunctional small molecule designed to induce the degradation of its target proteins. Proper handling and storage are critical for maintaining its stability and activity.
Solubility
This compound exhibits solubility in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for experimental use. Assistance from warming and sonication may be necessary to achieve complete dissolution at higher concentrations.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 125 | 279.06 | Ultrasonic and warming to 60°C may be required. |
Storage and Stability
Proper storage of this compound is essential to prevent degradation and ensure experimental reproducibility.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 1 year |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Mechanism of Action: Dual Degradation of IRAK4 and IMiD Substrates
This compound is an IRAKIMiD, a novel class of heterobifunctional degraders. It functions by simultaneously recruiting the E3 ubiquitin ligase Cereblon (CRBN) and the target proteins, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the Ikaros family zinc finger proteins Ikaros (IKZF1) and Aiolos (IKZF3). This proximity induces the ubiquitination of the target proteins, marking them for degradation by the proteasome. The dual degradation of IRAK4 and Ikaros/Aiolos leads to the potent inhibition of the NF-κB and IRF4 signaling pathways, which are critical for the survival of certain cancer cells, particularly those with MYD88 mutations.[1][2]
Experimental Protocols
The following are generalized protocols for the preparation of this compound for in vitro and in vivo experiments. These may require optimization based on the specific cell line or animal model being used.
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound: 872.93 g/mol
-
To prepare 1 mL of a 10 mM stock solution, weigh out 8.73 mg of this compound.
-
-
Dissolution:
-
Aseptically add the weighed this compound powder to a sterile tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly for 2-5 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube for 10-15 minutes or warm the solution in a water bath at 37-60°C for 5-10 minutes. Visually inspect to ensure complete dissolution.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).
-
In Vitro Assay Protocol: Cell Viability in DLBCL Cell Lines
This protocol provides a general guideline for assessing the effect of this compound on the viability of Diffuse Large B-cell Lymphoma (DLBCL) cell lines, such as OCI-Ly10, which often harbor MYD88 mutations.[1][3][4]
Materials:
-
MYD88-mutant DLBCL cell line (e.g., OCI-Ly10)
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Sterile, 96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium. It is recommended to perform a serial dilution to achieve a range of final concentrations (e.g., 1 nM to 10 µM).
-
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Add 10 µL of the diluted this compound solutions or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the log of the this compound concentration and calculate the IC50 value using a suitable software package.
-
In Vivo Formulation and Administration Protocol (General Guidance)
As specific in vivo formulation details for this compound are not publicly available, this section provides a general protocol for the formulation of a poorly soluble compound for administration in animal models. This protocol requires optimization and validation for this compound.
Vehicle Selection: The choice of vehicle is critical for in vivo studies. Common vehicles for poorly soluble compounds administered orally include:
-
0.5% (w/v) Methylcellulose (MC) in water
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water
-
20% (v/v) Captisol® in water
Formulation Procedure (Example with 0.5% MC):
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
-
Compound Suspension:
-
Weigh the required amount of this compound powder based on the desired dosing concentration and the number of animals.
-
In a sterile container, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
It is recommended to prepare the formulation fresh on the day of dosing.
-
Administration:
-
Route of Administration: Oral gavage is a common route for preclinical studies.
-
Dosing Volume: Typically 10 mL/kg for mice.
-
Dose: The effective dose will need to be determined through dose-range-finding studies.
Important Considerations:
-
Homogeneity: Ensure the formulation is a homogenous suspension before each administration by vortexing or stirring.
-
Toxicity: The vehicle should be tested alone in a control group to ensure it does not have any confounding toxic effects.
-
Pharmacokinetics: It is crucial to perform pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in the chosen formulation and animal model.
References
Application Notes and Protocols: Western Blot Analysis of KTX-582 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
KTX-582 is a potent and selective degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and immunomodulatory imide drug (IMiD) substrates, such as Ikaros and Aiolos.[1][2] As a heterobifunctional degrader, this compound induces the ubiquitination and subsequent proteasomal degradation of these target proteins.[1] This mechanism of action makes this compound a promising therapeutic candidate for hematological malignancies, such as MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL), where IRAK4 signaling is constitutively active.[2]
These application notes provide a detailed protocol for performing Western blot analysis to evaluate the efficacy of this compound in degrading its target proteins in cultured cells.
Principle
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[3][4] This method involves separating proteins by size using gel electrophoresis, transferring them to a solid membrane, and then probing the membrane with antibodies specific to the target protein.[3][4] In this protocol, we will use Western blotting to measure the levels of IRAK4, Ikaros, and Aiolos in cells treated with this compound compared to untreated controls. A decrease in the levels of these proteins in the treated cells will indicate successful degradation induced by this compound.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following table. The band intensities of the target proteins are first normalized to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading. The normalized values for the treated samples are then expressed as a percentage of the untreated control.
| Target Protein | Treatment | Normalized Band Intensity (% of Control) |
| IRAK4 | Vehicle Control | 100% |
| This compound (10 nM) | 15% | |
| This compound (50 nM) | 5% | |
| Ikaros | Vehicle Control | 100% |
| This compound (10 nM) | 20% | |
| This compound (50 nM) | 8% | |
| Aiolos | Vehicle Control | 100% |
| This compound (10 nM) | 25% | |
| This compound (50 nM) | 12% |
Experimental Protocols
Materials and Reagents
-
Cell Culture reagents (e.g., DMEM, FBS, antibiotics)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
Polyvinylidene difluoride (PVDF) or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-IRAK4
-
Rabbit anti-Ikaros
-
Rabbit anti-Aiolos
-
Mouse anti-GAPDH or Rabbit anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies:
-
Goat anti-rabbit IgG-HRP
-
Goat anti-mouse IgG-HRP
-
-
Tris-buffered saline with Tween-20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
Experimental Workflow
Step-by-Step Protocol
1. Cell Culture and Treatment
-
Seed the desired cell line (e.g., OCI-Ly10, a DLBCL cell line with a MYD88 mutation) in appropriate culture dishes and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM) or an equivalent volume of DMSO as a vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
2. Cell Lysis and Protein Quantification
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.[5]
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells.[5]
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[5]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[5]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[6][7]
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a precast polyacrylamide gel.[6] Also, load a protein molecular weight marker.
-
Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[3][6]
4. Immunoblotting
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[4][7]
-
Incubate the membrane with primary antibodies against IRAK4, Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.[6]
-
The following day, wash the membrane three times for 10 minutes each with TBST.[4]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[4]
-
Wash the membrane three times for 10 minutes each with TBST.[4]
5. Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using a CCD camera-based imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the band intensity of the target proteins to the corresponding loading control band intensity.
-
Express the normalized data as a percentage of the vehicle-treated control.
Signaling Pathway
References
- 1. kymeratx.com [kymeratx.com]
- 2. kymeratx.com [kymeratx.com]
- 3. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 4. Western Blot Protocol | Proteintech Group [ptglab.com]
- 5. Western Blot Protocols | Antibodies.com [antibodies.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. origene.com [origene.com]
Application Note: Analysis of Apoptosis Induction by KTX-582 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
KTX-582 is a potent and selective degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key component of the MYD88 signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of certain hematological malignancies, particularly those with MYD88 mutations, such as Diffuse Large B-cell Lymphoma (DLBCL).[1] By promoting the degradation of IRAK4, this compound disrupts downstream NF-κB signaling, which is crucial for the survival and proliferation of these cancer cells.[1][2] This disruption ultimately leads to the induction of apoptosis, or programmed cell death.
This application note provides a detailed protocol for the quantitative analysis of apoptosis induced by this compound in cancer cell lines using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a cellular protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[3][4][5] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus.[3][4][5] This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Principle of the Assay
During the initial phases of apoptosis, phosphatidylserine (PS) is translocated to the outer plasma membrane. Annexin V, when conjugated to a fluorochrome, can bind to this exposed PS, identifying early apoptotic cells. Propidium Iodide (PI) is a vital dye that is excluded by cells with an intact membrane. In late-stage apoptosis or necrosis, membrane integrity is lost, allowing PI to enter and stain the cellular DNA. Flow cytometry can then distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often minimal in apoptosis studies).
Quantitative Data Summary
The following table summarizes the potency of this compound in terms of IRAK4 degradation and its effect on cell viability in a representative MYD88-mutant DLBCL cell line (OCI-Ly10). While direct flow cytometry percentages for apoptosis are not publicly available, these values indicate the concentration range at which this compound is expected to induce a biological response, leading to apoptosis.
| Compound | Target | Assay | Cell Line | Potency |
| This compound | IRAK4 Degradation | DC50 | - | 18 nM |
| Ikaros Degradation | DC50 | - | 12 nM | |
| Cell Viability | IC50 | OCI-Ly10 | 270 nM |
Data sourced from Kymera Therapeutics presentations.[2]
Experimental Protocols
Materials and Reagents
-
This compound
-
Cell line of interest (e.g., MYD88-mutant DLBCL cell line)
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
Polystyrene tubes for flow cytometry
Experimental Workflow
Caption: Experimental workflow for this compound induced apoptosis analysis.
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed cells in a suitable culture plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with a range of concentrations of this compound (e.g., based on the IC50 value). Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting:
-
For suspension cells: Transfer the cells and medium to a centrifuge tube.
-
For adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.[6]
-
Discard the supernatant.
-
-
Cell Staining:
-
Wash the cells twice with cold PBS, centrifuging and discarding the supernatant after each wash.[3][5]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[3]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[7] Note: The volumes may vary depending on the manufacturer of the apoptosis detection kit.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.[8]
-
Analyze the samples on a flow cytometer within one hour.[8]
-
Set up the flow cytometer with appropriate voltage and compensation settings using unstained, Annexin V-only, and PI-only stained control cells.
-
Collect data for at least 10,000 events per sample.
-
Create a dot plot of Annexin V fluorescence (x-axis) versus PI fluorescence (y-axis) to distinguish the different cell populations.
-
Signaling Pathway
This compound induces apoptosis by targeting the IRAK4 protein for degradation. IRAK4 is a critical kinase in the MYD88-dependent signaling pathway, which is constitutively active in certain cancers. The degradation of IRAK4 leads to the inhibition of downstream NF-κB signaling, a key pro-survival pathway. This disruption of survival signals is a potent trigger for the intrinsic pathway of apoptosis.
Caption: this compound mediated IRAK4 degradation and apoptosis induction.
Conclusion
The protocol described in this application note provides a reliable method for quantifying apoptosis induced by the IRAK4 degrader, this compound. By using Annexin V and Propidium Iodide staining with flow cytometry, researchers can effectively assess the pro-apoptotic activity of this compound and similar compounds, aiding in the preclinical evaluation of novel cancer therapeutics. This assay is a critical tool for understanding the mechanism of action and determining the effective dose range for inducing cell death in targeted cancer cell populations.
References
- 1. kymeratx.com [kymeratx.com]
- 2. kymeratx.com [kymeratx.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. interchim.fr [interchim.fr]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
KTX-582 for Targeted Protein Degradation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KTX-582 is a potent, heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the IMiD (immunomodulatory drug) neosubstrates, Ikaros (IKZF1) and Aiolos (IKZF3). As a dual-mechanism degrader, this compound functions by recruiting these target proteins to the Cereblon (CRBN) E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation approach offers a powerful tool for studying the roles of IRAK4 and Ikaros/Aiolos in relevant signaling pathways and disease models, particularly in hematological malignancies such as MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL).
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in targeted protein degradation studies.
Mechanism of Action
This compound is comprised of three key components: a ligand that binds to IRAK4, a ligand that recruits the E3 ubiquitin ligase Cereblon, and a linker connecting these two moieties. By simultaneously binding to both IRAK4 and Cereblon, this compound facilitates the formation of a ternary complex. This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to IRAK4, marking it for degradation by the 26S proteasome. Concurrently, through its Cereblon-binding moiety, this compound also induces the degradation of Ikaros and Aiolos, transcription factors critical for B-cell development and function.
Data Presentation
The following tables summarize the in vitro activity of this compound in relevant cell lines.
Table 1: Degradation Potency of this compound in OCI-Ly10 Cells [1][2]
| Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| IRAK4 | 4.0 | Data not publicly available | OCI-Ly10 |
| Ikaros | 5.0 | Data not publicly available | OCI-Ly10 |
DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved. OCI-Ly10 is a MYD88-mutant (L265P) activated B-cell (ABC) DLBCL cell line.
Table 2: Anti-proliferative Activity of this compound [1]
| Cell Line | IC50 (nM) |
| OCI-Ly10 | 28 |
IC50: The concentration of the compound that inhibits cell growth by 50%.
Mandatory Visualizations
Caption: Mechanism of this compound induced protein degradation.
Caption: this compound targets the MYD88 signaling pathway.
Caption: Workflow for studying this compound.
Experimental Protocols
Protocol 1: Western Blotting for IRAK4 and Ikaros Degradation
This protocol describes the detection of IRAK4 and Ikaros protein levels in DLBCL cell lines following treatment with this compound.
Materials:
-
MYD88-mutant DLBCL cell line (e.g., OCI-Ly10)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-IRAK4, anti-Ikaros, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed OCI-Ly10 cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate and culture overnight.
-
Compound Treatment: Treat cells with a dose-response of this compound (e.g., 0.1 nM to 1000 nM) for a fixed time point (e.g., 24 hours). For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 10 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Harvest cells by centrifugation, wash once with cold PBS, and lyse the cell pellet with 100 µL of ice-cold RIPA buffer. Incubate on ice for 20 minutes with periodic vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IRAK4, Ikaros, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Protocol 2: Flow Cytometry for Apoptosis Analysis
This protocol outlines the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in DLBCL cells treated with this compound.
Materials:
-
MYD88-mutant DLBCL cell line (e.g., OCI-Ly10)
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed OCI-Ly10 cells at a density of 0.5 x 10^6 cells/mL in a 12-well plate. Treat with various concentrations of this compound (e.g., 10 nM, 100 nM, 1000 nM) for 48-72 hours. Include a DMSO-treated vehicle control.
-
Cell Harvesting: Collect both adherent and suspension cells by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.
-
Data Analysis:
-
Annexin V-negative, PI-negative cells are live cells.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
Protocol 3: Ternary Complex Formation Assay (General Protocol)
This is a general protocol for assessing the formation of the IRAK4-KTX-582-CRBN ternary complex using an in vitro binding assay such as Surface Plasmon Resonance (SPR) or a proximity-based assay like AlphaLISA.
Materials:
-
Recombinant human IRAK4 protein
-
Recombinant human CRBN/DDB1 protein complex
-
This compound
-
Assay-specific buffer
-
SPR instrument and sensor chips or AlphaLISA-compatible microplates and reader
Procedure (SPR-based approach):
-
Immobilization: Immobilize either recombinant IRAK4 or the CRBN/DDB1 complex onto an SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of this compound over the immobilized protein surface to determine the binding affinity and kinetics of the binary interaction.
-
Separately, inject a series of concentrations of the soluble protein partner (either IRAK4 or CRBN/DDB1) to confirm no non-specific binding.
-
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed concentration of the soluble protein partner and varying concentrations of this compound.
-
Inject these solutions over the immobilized protein surface.
-
An increase in the binding response compared to the binary interactions indicates the formation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgrams to determine the kinetics (kon, koff) and affinity (KD) of the ternary complex formation.
Conclusion
This compound is a valuable research tool for investigating the biological consequences of IRAK4 and Ikaros/Aiolos degradation. The protocols provided herein offer a framework for characterizing the activity of this compound in relevant cellular models. These studies will contribute to a deeper understanding of the roles of these target proteins in health and disease, and may aid in the development of novel therapeutics for MYD88-driven malignancies.
References
KTX-582 Application Notes and Protocols for Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for the preclinical evaluation of KTX-582, a potent and selective IRAK4 and IMiD substrate degrader, for lymphoma research. The included protocols and data summaries are intended to guide researchers in the investigation of this compound and similar molecules in relevant lymphoma models.
Introduction
This compound is a heterobifunctional small molecule designed to induce the degradation of both IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and IMiD (immunomodulatory drug) substrates, such as Ikaros and Aiolos. This dual mechanism of action is particularly relevant in lymphomas with mutations in the MYD88 signaling pathway, such as MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL), where constitutive activation of NF-κB drives tumor cell survival and proliferation.[1] By degrading IRAK4, this compound directly inhibits a key node in the myddosome signaling complex, while the degradation of Ikaros and Aiolos is intended to provide additional anti-tumor activity.[2] Preclinical studies have demonstrated the potential of this approach, showing synergistic anti-tumor effects and regressions in xenograft models of MYD88-mutant DLBCL.[1][3]
Mechanism of Action: Signaling Pathway
This compound functions by co-opting the body's natural protein disposal system, the ubiquitin-proteasome system. It acts as a molecular bridge, bringing together an E3 ubiquitin ligase (cereblon, the target of IMiDs) and the target proteins (IRAK4, Ikaros, and Aiolos), leading to their ubiquitination and subsequent degradation by the proteasome.[4][5] This degradation disrupts the downstream signaling cascade that promotes lymphoma cell survival.
Caption: this compound induced degradation of IRAK4 and Ikaros/Aiolos.
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound and related compounds in lymphoma cell lines.
Table 1: In Vitro Degradation and Anti-proliferative Potency of this compound
| Compound | Cell Line | Target | DC50 (nM) | IC50 (nM) |
| This compound | OCI-Ly10 | IRAK4 | 4 | 28 |
| This compound | OCI-Ly10 | Ikaros | 5 | 28 |
DC50: Concentration required for 50% degradation of the target protein. IC50: Concentration required for 50% inhibition of cell growth. Data sourced from Kymera Therapeutics presentations.[2]
Table 2: Comparison of IRAKIMiD Compounds in OCI-Ly10 DLBCL Cell Line
| Compound | IRAK4 DC50 (nM) | Ikaros DC50 (nM) | CTG IC50 (nM) |
| KTX-435 | 18 | 12 | 270 |
| This compound | 4 | 5 | 28 |
| KTX-955 | 5 | 130 | 1,800 |
CTG refers to CellTiter-Glo, a reagent used for cell viability assays. Data sourced from Kymera Therapeutics presentations.[2]
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of this compound in lymphoma typically follows a multi-stage process, from initial in vitro characterization to in vivo efficacy studies.
Caption: Workflow for preclinical assessment of this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments in the evaluation of this compound. These should be adapted based on specific cell lines and laboratory conditions.
Cell Culture
-
Cell Lines: OCI-Ly10 (MYD88 L265P mutant), TMD8 (MYD88 L265P mutant), and SU-DHL-2 (MYD88 wild-type) are commonly used DLBCL cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
Western Blot for Protein Degradation
-
Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates. Allow cells to adhere overnight, then treat with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IRAK4, Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Treatment: Treat cells with a serial dilution of this compound or DMSO control and incubate for 72-96 hours.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and calculate IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or DMSO as described for the western blot protocol.
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
In Vivo Xenograft Studies
-
Animal Models: Use immunodeficient mice (e.g., NOD/SCID or NSG) for establishing xenografts.
-
Tumor Implantation: Subcutaneously inject a suspension of lymphoma cells (e.g., 5-10 x 10^6 OCI-Ly10 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x length x width^2).
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage or intravenous injection) according to the desired dosing schedule.[3] The control group receives the vehicle.
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly.
-
The primary endpoint is tumor growth inhibition (TGI).
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blot for target protein levels).
-
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Conclusion
This compound represents a promising therapeutic strategy for MYD88-mutant lymphomas by simultaneously targeting IRAK4 and IMiD substrates for degradation. The experimental designs and protocols outlined in these application notes provide a framework for the preclinical investigation of this compound and other targeted protein degraders in lymphoma research. Rigorous in vitro and in vivo studies are crucial for elucidating the full therapeutic potential of this class of molecules.
References
- 1. kymeratx.com [kymeratx.com]
- 2. kymeratx.com [kymeratx.com]
- 3. Paper: Ktx-120, a Novel Irakimid Degrader of IRAK4 and IMiD Substrates Shows Preferential Activity and Induces Regressions in MYD88-Mutant DLBCL CDX and PDX Models [ash.confex.com]
- 4. kymeratx.com [kymeratx.com]
- 5. kymeratx.com [kymeratx.com]
Application Notes and Protocols for Measuring KTX-582 DC50 Values in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
KTX-582 is a novel heterobifunctional small molecule belonging to the class of IRAKIMiDs, which are designed to induce the degradation of both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Ikaros family zinc finger proteins (Ikaros and Aiolos). As a degrader, this compound functions by hijacking the body's natural protein disposal system. It forms a ternary complex between its target proteins and the E3 ubiquitin ligase Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4 and Ikaros. This dual mechanism of action makes this compound a promising therapeutic candidate for hematological malignancies, particularly those driven by mutations in the Myeloid Differentiation Primary Response 88 (MYD88) gene, such as certain subtypes of Diffuse Large B-Cell Lymphoma (DLBCL).[1][2]
The efficacy of a protein degrader is quantified by its half-maximal degradation concentration (DC50), which represents the concentration of the compound required to degrade 50% of the target protein. Determining the DC50 value is a critical step in the preclinical evaluation of degraders like this compound, as it provides a direct measure of their potency and cellular activity. This document provides detailed protocols for measuring the DC50 values of this compound for both IRAK4 and Ikaros in cancer cell lines.
This compound Signaling Pathway and Mechanism of Action
This compound leverages the ubiquitin-proteasome system to eliminate IRAK4 and Ikaros. IRAK4 is a key scaffolding and kinase protein in the Myddosome signaling complex, which is downstream of Toll-like receptors and the IL-1 receptor. In MYD88-mutant cancers, this pathway is constitutively active, promoting cell survival and proliferation. Ikaros and Aiolos are transcription factors that are critical for B-cell development and are often implicated in B-cell malignancies. By degrading both IRAK4 and these IMiD substrates, this compound can deliver a potent anti-tumor effect.[1][3]
Caption: this compound mechanism of action.
Data Presentation: this compound DC50 and IC50 Values
The following table summarizes the known DC50 and IC50 values for this compound in the OCI-Ly10 DLBCL cancer cell line, which harbors a MYD88 L265P mutation.
| Cell Line | MYD88 Status | Parameter | Value (nM) |
| OCI-Ly10 | L265P Mutant | IRAK4 DC50 | 4.0 |
| OCI-Ly10 | L265P Mutant | Ikaros DC50 | 5.0 |
| OCI-Ly10 | L265P Mutant | IC50 (CellTiter-Glo) | 270 |
Note: Data for a broader range of cancer cell lines is not publicly available. However, preclinical studies have shown that IRAKIMiDs like this compound exhibit significantly more potent cell-killing activity in MYD88-mutant DLBCL cell lines compared to MYD88 wild-type cell lines.[2] For the related IRAKIMiD, KTX-120, IC50 values in MYD88-mutant cell lines ranged from 7-29 nM, while in MYD88 wild-type lines, the IC50 values were in the range of 1800-3400 nM, highlighting the selective potency of this class of compounds.[4]
Experimental Protocols
The following protocols provide a framework for determining the DC50 values of this compound.
Experimental Workflow for DC50 Determination
Caption: Workflow for DC50 determination.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®) for IC50 Determination
This protocol is for assessing the effect of this compound on cell viability and determining its half-maximal inhibitory concentration (IC50).
Materials:
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Cancer cell line of interest (e.g., OCI-Ly10)
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Complete cell culture medium
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This compound compound
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DMSO (vehicle control)
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96-well opaque-walled plates
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CellTiter-Glo® Luminescent Cell Viability Assay kit
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Luminometer
Procedure:
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Cell Seeding:
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Culture cells to a sufficient density.
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Trypsinize and resuspend cells in fresh medium.
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Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL).
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Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
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Prepare a stock solution of this compound in DMSO.
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Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a 10-point dose-response curve from 1 nM to 10 µM).
-
Include a vehicle control (DMSO) and a no-cell control (medium only).
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Add the diluted compounds to the respective wells.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the cell culture volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Protocol 2: Quantitative Western Blotting for DC50 Determination
This protocol describes the measurement of IRAK4 and Ikaros protein levels following this compound treatment to determine the DC50.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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This compound compound and DMSO
-
6-well or 12-well plates
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels
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PVDF or nitrocellulose membranes
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Transfer buffer and electrophoresis running buffer
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-IRAK4, anti-Ikaros, and a loading control (e.g., anti-GAPDH or anti-β-actin)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
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Seed cells in 6-well or 12-well plates and allow them to adhere (if applicable) or reach a suitable density.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IRAK4, Ikaros, and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Imaging:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis and DC50 Calculation:
-
Quantify the band intensities for IRAK4, Ikaros, and the loading control using image analysis software (e.g., ImageJ).
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Normalize the intensity of the target protein bands (IRAK4 and Ikaros) to the loading control for each sample.
-
Further normalize the data to the vehicle-treated control (set as 100% protein level).
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Plot the percentage of remaining protein against the log of the this compound concentration.
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Fit the data to a four-parameter logistic (4PL) curve to determine the DC50 value for both IRAK4 and Ikaros.
-
Conclusion
The protocols outlined in this document provide a comprehensive guide for researchers to accurately determine the DC50 values of this compound in various cancer cell lines. Precise measurement of target protein degradation is fundamental to understanding the potency and mechanism of action of this novel IRAKIMiD. The provided data for the OCI-Ly10 cell line serves as a valuable reference point, and the methodologies can be applied to a broader panel of cell lines to further characterize the activity profile of this compound, particularly in the context of MYD88 mutation status. This will aid in the continued preclinical and clinical development of this compound as a potential therapeutic for hematological malignancies.
References
- 1. bloodcancerunited.org [bloodcancerunited.org]
- 2. Kymera Therapeutics Presents Preclinical Data on IRAKIMiD and STAT3 Programs at Virtual 62nd American Society of Hematology (ASH) Annual Meeting | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 3. kymeratx.com [kymeratx.com]
- 4. Paper: Ktx-120, a Novel Irakimid Degrader of IRAK4 and IMiD Substrates Shows Preferential Activity and Induces Regressions in MYD88-Mutant DLBCL CDX and PDX Models [ash.confex.com]
Troubleshooting & Optimization
KTX-582 Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of potential off-target effects of KTX-582. Given that comprehensive off-target profiles for investigational compounds are often proprietary, this guide focuses on empowering researchers to design, execute, and interpret experiments to assess the specificity of this compound in their own experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is characterized as a heterobifunctional degrader. Its intended mechanism is to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Additionally, it is an IRAKIMiD, meaning it also induces the degradation of neosubstrates of the Cereblon (CRBN) E3 ligase, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This dual activity is central to its therapeutic rationale in indications like B-cell lymphomas.[1]
Q2: I'm observing a phenotype (e.g., cell toxicity, pathway modulation) in my experiments that I can't explain by the degradation of IRAK4, Ikaros, or Aiolos. Could this be an off-target effect?
It is possible. Unexpected phenotypes can arise from several sources, including off-target effects, on-target effects in a novel context, or experimental artifacts.[3] If the observed phenotype persists after carefully controlling your experimental conditions and occurs at concentrations relevant for on-target degradation, an off-target investigation is a logical next step.
Q3: What are the general strategies to identify potential off-target effects of a molecule like this compound?
Several methods can be employed to identify off-target interactions.[4] Key approaches include:
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In Vitro Kinase Profiling: Screening the compound against a large panel of kinases to identify unintended inhibitory activity.[5][6]
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Proteome-wide Profiling: Using techniques like Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) or chemical proteomics to identify proteins that physically interact with the compound in a cellular context.
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Computational Prediction: Using in silico methods like molecular docking to predict potential off-target binding based on structural similarities, though these predictions require experimental validation.[4]
Q4: Can off-target effects be beneficial?
While often associated with adverse effects, some off-target interactions can have neutral or even beneficial therapeutic consequences, a concept known as polypharmacology.[7] For example, an off-target kinase inhibition might contribute to a compound's anti-cancer activity. However, any unintended interactions must be carefully characterized to understand the full pharmacological profile of the compound.
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity
You observe significant cytotoxicity in your cell line at concentrations of this compound that are consistent with IRAK4/Ikaros degradation, but the toxicity cannot be rescued by addressing the known downstream pathways.
| Recommended Action | Rationale | Interpreting the Results |
| 1. Counter-Screening | Use a cell line that does not express the intended targets (e.g., IRAK4-knockout) or where the pathway is irrelevant. | If toxicity persists in the absence of the on-target, it strongly suggests an off-target effect is responsible.[3] |
| 2. Kinome-wide Profiling | Perform an in vitro kinase screen (e.g., KINOMEscan) to identify unintended kinase targets.[8][9] | See Table 1 for an example. Potent inhibition of kinases involved in cell survival or proliferation pathways could explain the toxicity. |
| 3. Proteome-wide CETSA-MS | Identify all cellular proteins that are stabilized or destabilized by this compound binding.[10][11] | See Table 2 for an example. A list of potential binding partners will be generated, which can be cross-referenced with known toxicity pathways. |
Table 1: Hypothetical Kinase Selectivity Profile for this compound This table illustrates sample data from a broad kinase panel screen.
| Kinase Target | Binding Affinity (Kd, nM) | Selectivity (Fold vs. On-Target) | Potential Implication |
| IRAK4 (On-Target) | 5 | - | Expected On-Target Binding |
| IKZF1/3 (On-Target) | 4 | - | Expected On-Target Degradation |
| Off-Target Kinase A | 50 | 10x | Potential off-target; requires validation. |
| Off-Target Kinase B | 2,500 | 500x | Likely not physiologically relevant. |
| Off-Target Kinase C | >10,000 | >2000x | Negligible interaction. |
Table 2: Hypothetical Off-Target Hits from a CETSA-MS Experiment This table shows a sample list of proteins exhibiting significant thermal shifts upon this compound treatment.
| Protein Hit | Thermal Shift (ΔTm, °C) | Known Function | Next Steps |
| Protein X | +3.5 | Apoptosis Regulation | Validate direct binding; assess functional impact on apoptosis. |
| Protein Y | +2.8 | Cell Cycle Control | Confirm interaction; investigate effects on cell cycle progression. |
| Protein Z | -1.5 | Metabolic Enzyme | Determine if destabilization affects enzyme activity. |
Issue 2: Inconsistent Results Across Different Cell Lines
You observe potent activity of this compound in one cell line, but minimal or different effects in another, despite similar expression levels of IRAK4 and CRBN.
| Recommended Action | Rationale | Interpreting the Results |
| 1. Quantify Target Expression | Confirm the protein levels of IRAK4, CRBN, Ikaros, and Aiolos in all cell lines used. | Differences in the abundance of E3 ligase components or downstream effectors can alter cellular response. |
| 2. Comparative Proteomics | Perform quantitative proteomics comparing the proteomes of the sensitive vs. resistant cell lines. | This can reveal differential expression of a potential off-target protein that is critical for the observed phenotype in the sensitive line. |
| 3. Functional Rescue/Knockdown | If a credible off-target is identified in the sensitive line, knock down its expression. | If knockdown of the suspected off-target protein abrogates the phenotype, this provides strong evidence for its involvement.[3] |
Experimental Protocols & Visualizations
Protocol 1: General Workflow for Off-Target Investigation
This workflow provides a systematic approach to identifying and validating potential off-target effects.
Caption: Workflow for identifying and mitigating off-target effects.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to monitor drug-target engagement in living cells.[11][12] It relies on the principle that proteins generally become more resistant to heat-induced denaturation when bound to a ligand.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations alongside a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions across a range of temperatures to induce protein denaturation.
-
Lysis: Lyse the cells using freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated aggregates via centrifugation.
-
Quantification: Analyze the amount of a specific protein remaining in the soluble fraction using methods like Western Blot or Mass Spectrometry. A positive thermal shift indicates target engagement.[12]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Interpreting Mass Spectrometry-Based Proteomics Data
After a proteomics experiment, you will be faced with a large dataset. The goal is to identify proteins that are significantly and consistently altered in abundance (in the case of expression proteomics) or thermal stability (in CETSA-MS) upon treatment with this compound.
Data Analysis Steps:
-
Data Pre-processing: Normalize the data to account for variations in sample loading and instrument performance.
-
Statistical Analysis: Perform statistical tests (e.g., t-test) to identify proteins with significant changes between the this compound-treated and control groups. Volcano plots are a common visualization tool.
-
Pathway Analysis: Use bioinformatics tools (e.g., Gene Set Enrichment Analysis - GSEA) to determine if the identified off-targets are enriched in specific signaling pathways or cellular processes.
-
Hit Prioritization: Prioritize hits based on the magnitude of the change, statistical significance, and biological plausibility.
Caption: Logical workflow for proteomics data analysis and interpretation.
References
- 1. kymeratx.com [kymeratx.com]
- 2. kymeratx.com [kymeratx.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. shop.carnabio.com [shop.carnabio.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing KTX-582 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of KTX-582 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Ikaros family zinc finger proteins (Ikaros and Aiolos).[1][2][3][4][5] It functions as a heterobifunctional degrader, bringing IRAK4 and IMiD substrates to the E3 ubiquitin ligase cereblon, leading to their ubiquitination and subsequent degradation by the proteasome. This dual action inhibits the NF-κB and IRF4 pathways, ultimately inducing apoptosis, particularly in cell lines with MYD88 mutations.[1]
Q2: In which cell lines is this compound expected to be most effective?
This compound demonstrates potent activity in cell lines with MYD88 mutations, especially in Diffuse Large B-cell Lymphoma (DLBCL) of the Activated B-cell (ABC) subtype.[1] The OCI-Ly10 cell line is a known sensitive model. The effectiveness of this compound is significantly diminished in MYD88 wild-type cell lines.
Q3: What is a recommended starting concentration range for this compound in a cell viability assay?
Based on its high potency, a starting concentration range of 0.1 nM to 1000 nM is recommended for initial dose-response experiments. This compound has shown DC50 values (concentration for 50% degradation) for IRAK4 and Ikaros in the low nanomolar range (4 nM and 5 nM, respectively) and an IC50 for cell viability in the OCI-Ly10 cell line of 28 nM.[1]
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO.[6] For long-term storage, the powder form should be kept at -20°C for up to 2 years.[7] Once dissolved in DMSO, the stock solution is stable for up to 2 weeks at 4°C and for up to 6 months at -80°C.[7] To prepare a working solution, dilute the DMSO stock in your cell culture medium. It is crucial to ensure the final DMSO concentration in the cell culture does not exceed a level toxic to the cells (typically <0.1%).
Q5: What is the recommended incubation time for this compound treatment?
Incubation times for this compound can range from 24 to 96 hours. A time-course experiment (e.g., 24h, 48h, 72h, 96h) is recommended to determine the optimal endpoint for your specific cell line and experimental goals.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No significant decrease in cell viability | 1. This compound concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 nM to 10 µM). |
| 2. Incubation time is too short. | Increase the incubation time. Effects of protein degraders can take longer to manifest than traditional inhibitors. | |
| 3. Cell line is resistant. | Confirm the MYD88 mutation status of your cell line. This compound is most effective in MYD88-mutant cells. | |
| 4. Improper this compound handling or storage. | Ensure this compound was stored correctly and that the final DMSO concentration is not affecting cell viability. | |
| High background in the assay | 1. Cell seeding density is too high. | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. |
| 2. Contamination of cell culture. | Regularly check for and address any microbial contamination in your cell cultures. | |
| 3. Assay reagent interference. | Ensure that the components of your culture medium (e.g., phenol red, serum) are not interfering with the assay readout. Run appropriate controls (medium only, cells only). | |
| High variability between replicate wells | 1. Uneven cell seeding. | Ensure a homogenous cell suspension before and during seeding. Pay attention to pipetting technique. |
| 2. "Edge effect" in multi-well plates. | To minimize evaporation from outer wells, fill the perimeter wells with sterile PBS or medium without cells. | |
| 3. Incomplete dissolution of formazan crystals (MTT assay). | Ensure complete solubilization of the formazan product by vigorous mixing or extending the solubilization time. | |
| Unexpected increase in signal (apparent increase in viability) | 1. Compound precipitation. | Visually inspect the wells for any precipitate. If observed, consider reducing the highest concentration or using a different solvent system (if compatible with your cells). |
| 2. Interference with assay chemistry. | Run a cell-free assay with this compound and the assay reagents to check for any direct chemical interference. |
Quantitative Data Summary
Table 1: this compound Potency
| Parameter | Cell Line/Target | Value |
| DC50 (IRAK4 Degradation) | - | 4 nM |
| DC50 (Ikaros Degradation) | - | 5 nM |
| IC50 (Cell Viability) | OCI-Ly10 | 28 nM |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
-
Prepare a single-cell suspension of the desired cell line.
-
Count the cells and determine viability (e.g., using trypan blue exclusion).
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Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 50,000 cells/well).
-
Incubate the plate for the intended duration of your this compound experiment (e.g., 72 hours).
-
Perform a cell viability assay (e.g., CellTiter-Glo® or MTT) to determine the cell density that results in a signal within the linear range of the assay and ensures cells are in an exponential growth phase.
Protocol 2: this compound Dose-Response using CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed the cells in a 96-well white, clear-bottom plate at the predetermined optimal density in 100 µL of culture medium per well. Incubate overnight to allow for cell attachment (for adherent cells).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 2X the final desired concentrations from 0.2 nM to 2000 nM).
-
Cell Treatment: Add 100 µL of the this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 3: this compound Dose-Response using MTT Assay
-
Cell Seeding: Seed cells in a 96-well clear plate at the optimal density in 100 µL of culture medium per well. Incubate overnight.
-
Compound Preparation and Treatment: Follow steps 2 and 3 from the CellTiter-Glo® protocol.
-
Incubation: Incubate for the desired duration.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well.
-
Absorbance Measurement: Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Analyze the data as described in the CellTiter-Glo® protocol.
Visualizations
Caption: this compound mediated degradation of IRAK4 and Ikaros/Aiolos.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound cell viability assays.
References
- 1. kymeratx.com [kymeratx.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound intermediate-1| CAS NO:845508-29-4| GlpBio [glpbio.cn]
- 5. glpbio.com [glpbio.com]
- 6. This compound|CAS:2573298-13-0|HI-FUTURE [chemlab-tachizaki.com]
- 7. This compound|2573298-13-0|COA [dcchemicals.com]
Troubleshooting KTX-582 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KTX-582. The information is designed to address common issues, particularly precipitation in aqueous solutions, that may be encountered during experiments.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
Precipitation of this compound in aqueous solutions can lead to inaccurate experimental results. This guide provides a systematic approach to diagnosing and resolving these issues.
Initial Assessment of Precipitation
| Observation | Potential Cause | Recommended Action |
| Immediate cloudiness or formation of visible particles upon dilution of DMSO stock into aqueous buffer/media. | Solvent Shock: The rapid change in solvent polarity causes the compound to crash out of solution. | 1. Reduce the final concentration of this compound. 2. Decrease the volume of DMSO stock added by preparing a more concentrated stock (if possible without precipitation in DMSO). 3. Add the DMSO stock to the aqueous solution dropwise while gently vortexing. 4. Pre-warm the aqueous solution to 37°C before adding the this compound stock. |
| Solution is initially clear but becomes cloudy or forms a precipitate over time (e.g., during incubation). | Low Thermodynamic Solubility: The initial concentration, although kinetically soluble, is above the thermodynamic solubility limit, leading to precipitation as the system equilibrates. | 1. Lower the working concentration of this compound. 2. Consider using a formulation with solubility-enhancing excipients (e.g., cyclodextrins), if compatible with the experimental system. 3. Minimize incubation times where possible. |
| Precipitation is observed only at specific pH or temperature conditions. | pH- or Temperature-Dependent Solubility: The solubility of this compound is likely influenced by the pH and temperature of the solution. | 1. Determine the optimal pH range for this compound solubility by testing a range of buffers. 2. Maintain a consistent temperature throughout the experiment. Note that while warming can increase solubility, it may also affect compound stability. |
| Precipitate forms in complex media (e.g., cell culture media) but not in simple buffers (e.g., PBS). | Interaction with Media Components: this compound may be interacting with proteins, salts, or other components in the media, leading to the formation of an insoluble complex. | 1. Test the solubility of this compound in simpler, defined buffers to identify potential problematic components. 2. If possible, modify the media composition, for example, by reducing the concentration of potentially interacting components like serum. |
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. One supplier suggests a solubility of up to 125 mg/mL in DMSO with warming and sonication.[1]
Q2: What are the recommended storage conditions for this compound?
A2: this compound powder should be stored at -20°C.[2] Stock solutions in DMSO should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2][3] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3]
Q3: What is the likely cause of this compound precipitation in my aqueous assay buffer?
A3: this compound is a complex, high molecular weight molecule and is likely to have poor aqueous solubility, a common characteristic of small molecule inhibitors.[4] Precipitation is often due to exceeding its solubility limit in the aqueous buffer, which can be triggered by factors such as high final concentration, "solvent shock" when diluting a DMSO stock, suboptimal pH, or interactions with components of the assay buffer.
Q4: How can I determine the aqueous solubility of this compound in my specific experimental conditions?
A4: You can perform a kinetic solubility assay. This involves preparing serial dilutions of your this compound stock solution in your aqueous buffer and monitoring for the formation of a precipitate, either visually or by measuring turbidity using a plate reader. A detailed protocol is provided in the "Experimental Protocols" section.
Q5: Can I use a solution that has a visible precipitate?
A5: It is strongly advised not to use a solution with a visible precipitate. The presence of a precipitate means the actual concentration of dissolved this compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[5] The precipitate itself could also have unintended effects on your experiment.
Q6: What is the mechanism of action of this compound?
A6: this compound is a potent degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[6] It also degrades the lymphoid transcription factors Ikaros and Aiolos.[3] By degrading IRAK4, this compound can inhibit signaling pathways downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), such as the NF-κB pathway, which are involved in inflammation and cancer.[7]
This compound Signaling Pathway
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to dissolve the compound. If necessary, sonicate in a water bath or warm the solution to 37°C to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
-
Materials: this compound DMSO stock solution, aqueous buffer of interest (e.g., PBS, cell culture media), 96-well clear-bottom plate, multichannel pipette, plate reader capable of measuring absorbance or turbidity.
-
Procedure:
-
Prepare a series of 2-fold dilutions of the this compound stock solution in DMSO in a separate 96-well plate.
-
Add your aqueous buffer to the wells of the clear-bottom 96-well plate.
-
Using a multichannel pipette, transfer a small, fixed volume (e.g., 1-2 µL) of the this compound DMSO dilutions to the corresponding wells of the plate containing the aqueous buffer. This will create a range of final this compound concentrations.
-
Include a negative control (buffer with DMSO only) and a blank (buffer only).
-
Mix the plate gently by tapping.
-
Incubate the plate at the desired experimental temperature for a set period (e.g., 1-2 hours).
-
Measure the absorbance or turbidity of each well at a wavelength where this compound does not absorb (e.g., 600 nm).
-
The highest concentration that does not show a significant increase in absorbance/turbidity compared to the negative control is considered the kinetic solubility under those conditions.
-
Disclaimer: This information is for research use only. The provided protocols are general guidelines and may require optimization for specific experimental conditions. Always refer to the manufacturer's product datasheet for the most accurate and up-to-date information.
References
Technical Support Center: Interpreting Unexpected Results in KTX-582 Experiments
This technical support center provides troubleshooting guidance for researchers and drug development professionals utilizing KTX-582, a potent IRAK4 and IMiD substrate degrader. The following question-and-answer format directly addresses common issues that may arise during experimentation, helping to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected degradation of IRAK4 in my Western blot analysis after this compound treatment. What are the possible causes?
A1: Several factors could contribute to the lack of IRAK4 degradation. Consider the following troubleshooting steps:
-
Cell Line Specificity: this compound's efficacy can be cell-line dependent. It has shown particular potency in MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL) cell lines.[1] Confirm that your chosen cell line possesses the appropriate genetic background for sensitivity to IRAK4 degradation.
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Compound Integrity and Handling: Ensure that your this compound stock solution is properly prepared and stored to prevent degradation. It is recommended to prepare fresh dilutions for each experiment.
-
Treatment Duration and Concentration: The degradation of IRAK4 is both time and concentration-dependent. Refer to the dose-response and time-course data below. You may need to optimize the concentration and incubation time for your specific cell line.
-
Antibody Quality: The primary antibody used for Western blotting may not be optimal. Validate your IRAK4 antibody to ensure it is specific and provides a robust signal.
-
Lysate Preparation: Use a lysis buffer containing protease and phosphatase inhibitors to prevent the degradation of your target protein during sample preparation.[2]
Q2: My cell viability assay shows inconsistent IC50 values for this compound. Why might this be happening?
A2: Variability in IC50 values is a common issue in cell-based assays and can be attributed to several factors:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results.[2][3] It is crucial to optimize and standardize your cell seeding density.
-
Compound Stability in Media: this compound may have limited stability in cell culture media over extended incubation periods. Consider refreshing the media with a new inhibitor for long-term assays.[2]
-
Cell Line Authenticity and Passage Number: It is important to verify the identity of your cell line using short tandem repeat (STR) profiling. High-passage-number cells can exhibit genetic drift, leading to altered drug responses.[2][3]
-
Assay-Specific Artifacts: The type of viability assay used (e.g., MTT, CellTiter-Glo) can influence the results. Ensure that the chosen assay is not affected by the chemical properties of this compound.
Q3: I am observing unexpected toxicity in my cell line at concentrations where IRAK4 degradation is not yet maximal. What could be the cause?
A3: While this compound is a targeted degrader, off-target effects or non-specific cytotoxicity can occur, particularly at higher concentrations.[2]
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Off-Target Effects: this compound is known to degrade IMiD substrates such as Ikaros and Aiolos.[4][5][6] The observed toxicity could be a result of the degradation of these or other, as yet unidentified, off-target proteins.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture media is not exceeding a non-toxic level (typically <0.5%).
-
Cell Line Sensitivity: The specific genetic and proteomic context of your cell line can influence its sensitivity to both on-target and off-target effects of this compound.
Data Presentation
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound
| Parameter | Cell Line | Value (nM) |
| IRAK4 DC50 | OCI-Ly10 | 4 |
| Ikaros DC50 | OCI-Ly10 | 5 |
| CTG IC50 | OCI-Ly10 | 28 |
DC50: Concentration resulting in 50% degradation of the target protein. IC50: Concentration resulting in 50% inhibition of cell proliferation (CTG: CellTiter-Glo assay).
Experimental Protocols
Protocol 1: Western Blotting for IRAK4 Degradation
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Cell Seeding: Plate cells at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a validated primary antibody against IRAK4 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2] Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
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Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density.
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Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control.
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Incubation: Incubate the plate for the desired period (e.g., 72-96 hours).
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Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
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Signal Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Mandatory Visualizations
References
KTX-582 dose-response curve optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KTX-582.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional degrader that induces the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and I-Mide substrates, such as Ikaros and Aiolos.[1][2] It functions by forming a ternary complex between an E3 ubiquitin ligase (like Cereblon) and the target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[3] This dual degradation of IRAK4 and IMiD substrates shows synergistic activity in models of MYD88-mutant diffuse large B-cell lymphoma (DLBCL).[1][2]
Q2: What are the expected DC50 and IC50 values for this compound?
A2: In OCI-Ly10 DLBCL cells, this compound has been shown to have a DC50 (concentration for 50% degradation) of 4 nM for IRAK4 and 5 nM for Ikaros.[1][4] The IC50 (concentration for 50% inhibition of cell growth) in the same cell line was observed to be 28 nM.[1]
Q3: In which cancer types has this compound shown potential efficacy?
A3: this compound has demonstrated potent activity in MYD88-mutant DLBCL cell lines.[2] The degradation of both IRAK4 and IMiD substrates targets redundant pro-survival NF-κB signaling, which is common in this lymphoma subtype.[1][3]
Quantitative Data Summary
The following tables summarize the reported potency and degradation data for this compound in the OCI-Ly10 cell line.
Table 1: this compound Degradation and Potency
| Parameter | Value (nM) | Cell Line | Reference |
| IRAK4 DC50 | 4 | OCI-Ly10 | [1] |
| Ikaros DC50 | 5 | OCI-Ly10 | [1] |
| CTG IC50 | 28 | OCI-Ly10 | [1] |
Experimental Protocols
Protocol: Generating a this compound Dose-Response Curve in DLBCL Cell Lines
This protocol outlines a method for determining the dose-response curve of this compound in a MYD88-mutant DLBCL cell line, such as OCI-Ly10.
1. Materials:
- This compound compound
- MYD88-mutant DLBCL cell line (e.g., OCI-Ly10)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Luminometer
- DMSO (for stock solution)
2. Procedure:
- Cell Seeding:
- Culture OCI-Ly10 cells to a density of approximately 1x10^6 cells/mL.
- Seed the cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium.
- Incubate for 24 hours at 37°C and 5% CO2.
- Compound Preparation:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions of the this compound stock solution in complete medium to create a range of concentrations (e.g., 1000 nM, 300 nM, 100 nM, 30 nM, 10 nM, 3 nM, 1 nM, 0.3 nM, 0.1 nM, and a vehicle control with DMSO).
- Cell Treatment:
- Add 100 µL of the diluted this compound or vehicle control to the appropriate wells of the 96-well plate containing the cells. This will result in a final volume of 200 µL per well.
- Incubate the plate for 72 hours at 37°C and 5% CO2.
- Viability Assay:
- After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
- Add 100 µL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Data Analysis:
- Normalize the luminescence readings to the vehicle control (100% viability).
- Plot the normalized viability data against the logarithm of the this compound concentration.
- Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects on the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider leaving the outer wells of the plate empty or filling them with medium only to minimize edge effects. |
| No dose-response effect observed | Incorrect this compound concentration, inactive compound, or resistant cell line. | Verify the concentration of the this compound stock solution. Test a fresh batch of the compound. Confirm the MYD88 mutation status of your cell line, as sensitivity to this compound is higher in MYD88-mutant lines.[2] |
| Steep or shallow dose-response curve | The range of concentrations tested is too narrow or too wide. | Broaden the range of this compound concentrations in your initial experiment. Once an approximate IC50 is determined, perform a follow-up experiment with a narrower range of concentrations around the IC50 for a more accurate determination. |
| Inconsistent results across experiments | Variations in cell passage number, reagent quality, or incubation times. | Use cells within a consistent passage number range. Ensure all reagents are within their expiration dates and stored correctly. Strictly adhere to the same incubation times for all experiments. |
Visualizations
Caption: this compound mediated degradation of IRAK4 and Ikaros/Aiolos.
Caption: Experimental workflow for a this compound dose-response assay.
References
Technical Support Center: KTX-582 Animal Studies
Disclaimer: KTX-582 is a fictional investigational compound. The following information is provided for illustrative purposes to guide researchers on general principles of toxicity management in preclinical animal studies based on established methodologies for kinase inhibitors. All experimental procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational small molecule inhibitor of Tyrosine Kinase 1 (TK1), a key enzyme in oncogenic signaling pathways. By blocking TK1, this compound is designed to halt tumor cell proliferation and survival. However, TK1 also plays a role in the physiological function of healthy tissues, particularly the liver, which can lead to off-target toxicities.
Q2: What are the most common toxicities observed with this compound in animal models?
A2: The primary dose-limiting toxicity observed in preclinical animal models (e.g., BALB/c mice) is hepatotoxicity.[3][4] This typically manifests as an elevation in serum levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[5] At higher doses, histopathological changes in the liver, including hepatocellular necrosis, may be observed.[6]
Q3: How can I monitor for this compound-induced hepatotoxicity in my study?
A3: Regular monitoring is critical. This should include:
-
Clinical Observations: Daily checks for signs of distress, changes in activity, or altered feeding habits.[6]
-
Body Weight: Measure body weight at least twice weekly.
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Biochemical Analysis: Collect blood samples (e.g., via tail vein) at baseline and regular intervals (e.g., weekly) to measure serum ALT and AST levels.[6]
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Histopathology: At the study endpoint, perform a gross necropsy and collect liver tissue for histopathological examination to identify any cellular damage.[2]
Q4: Are there strategies to reduce this compound-induced liver toxicity while maintaining anti-tumor efficacy?
A4: Yes, several strategies can be employed:
-
Dose Optimization: Reducing the dose of this compound can significantly decrease liver enzyme elevations. Efficacy must be evaluated at the lower dose to ensure the therapeutic window is maintained.
-
Intermittent Dosing: Instead of daily administration, an intermittent schedule (e.g., 5 days on, 2 days off) may allow for liver recovery while maintaining therapeutic pressure on the tumor.
-
Co-administration with a Hepatoprotective Agent: The use of agents like N-acetylcysteine (NAC) has shown potential in mitigating drug-induced liver injury by replenishing glutathione stores.
Troubleshooting Guide
Issue: A significant elevation in ALT/AST levels (>3x baseline) is observed after one week of daily this compound administration at 50 mg/kg in mice.
| Troubleshooting Steps | Rationale | Action |
| 1. Confirm Dosing Solution | Ensure the concentration of the this compound dosing solution is correct and was administered accurately. | Re-verify calculations and preparation logs. If in doubt, prepare a fresh batch for future doses. |
| 2. Implement Dose Reduction | High dose levels are directly correlated with the severity of hepatotoxicity.[7] Reducing the dose is the most direct way to lower systemic exposure and alleviate liver stress. | Reduce the daily dose to 25 mg/kg and continue to monitor ALT/AST levels closely for the next 7-14 days. |
| 3. Switch to Intermittent Dosing | Continuous target inhibition may not be necessary for efficacy but can exacerbate toxicity. An intermittent schedule provides a "drug holiday" for normal tissues to recover. | Change the dosing schedule to 50 mg/kg for 4 consecutive days followed by a 3-day rest period. Monitor liver enzymes at the end of the rest period. |
| 4. Introduce a Hepatoprotective Agent | Co-administering a supportive agent can counteract the toxic effects of the primary drug. N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione and can protect liver cells from oxidative stress. | Initiate a new study arm with co-administration of NAC (e.g., 100 mg/kg, i.p.) 2 hours prior to this compound administration. Compare ALT/AST levels to the this compound-only group. |
Quantitative Data Summary
The following tables summarize fictional data from a 28-day study in BALB/c mice to illustrate the effects of dose and mitigation strategies on this compound-induced hepatotoxicity.
Table 1: Dose-Dependent Hepatotoxicity of this compound Serum ALT/AST levels measured on Day 14. Values are Mean ± SD.
| Treatment Group | Dose (mg/kg/day, p.o.) | Mean ALT (U/L) | Mean AST (U/L) |
| Vehicle Control | 0 | 35 ± 8 | 60 ± 12 |
| This compound Low Dose | 25 | 95 ± 25 | 180 ± 45 |
| This compound High Dose | 50 | 250 ± 60 | 410 ± 90 |
Table 2: Effect of N-acetylcysteine (NAC) Co-administration on Hepatotoxicity this compound administered at 50 mg/kg/day. Serum ALT/AST levels measured on Day 14. Values are Mean ± SD.
| Treatment Group | Mean ALT (U/L) | Mean AST (U/L) | % Reduction in ALT vs. This compound alone |
| Vehicle Control | 38 ± 10 | 65 ± 15 | N/A |
| This compound only | 265 ± 75 | 430 ± 110 | 0% |
| This compound + NAC | 110 ± 30 | 205 ± 55 | 58.5% |
Experimental Protocols
Protocol 1: Monitoring this compound Induced Hepatotoxicity in Mice
-
Animal Model: Male BALB/c mice, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for a minimum of 7 days before the start of the experiment.[8]
-
Grouping: Randomize mice into treatment groups (n=8 per group): Vehicle, this compound (25 mg/kg), this compound (50 mg/kg).
-
Dosing: Prepare this compound in a vehicle of 0.5% methylcellulose. Administer daily via oral gavage (p.o.) for 28 days.
-
Monitoring:
-
Record body weights and clinical observations daily.
-
Collect ~50 µL of blood via tail vein puncture on Day 0 (baseline), Day 7, Day 14, and Day 28.
-
-
Sample Analysis:
-
Process blood to collect serum.
-
Analyze serum for ALT and AST concentrations using a certified biochemical analyzer.
-
-
Endpoint: At Day 28, euthanize animals via an approved method. Perform necropsy and collect liver tissue for fixation in 10% neutral buffered formalin for histopathological analysis.
Protocol 2: Evaluating NAC as a Mitigating Agent
-
Animal Model & Acclimatization: As described in Protocol 1.
-
Grouping: Randomize mice into treatment groups (n=8 per group): Vehicle, this compound (50 mg/kg), this compound (50 mg/kg) + NAC (100 mg/kg).
-
Dosing:
-
Prepare NAC in sterile saline. Administer via intraperitoneal (i.p.) injection.
-
Administer NAC 2 hours before the daily oral dose of this compound.
-
The this compound-only group should receive a saline i.p. injection to control for injection stress.
-
-
Monitoring & Analysis: Follow steps 5-7 as outlined in Protocol 1.
Visualizations
Signaling Pathway and Toxicity Mechanism
Caption: Mechanism of this compound on-target efficacy and off-target hepatotoxicity.
Experimental Workflow for Toxicity Mitigation Study
Caption: Workflow for a preclinical study evaluating a toxicity mitigation agent.
Troubleshooting Decision Tree for Elevated Liver Enzymes
Caption: Decision tree for addressing hepatotoxicity during in-vivo studies.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. content.noblelifesci.com [content.noblelifesci.com]
- 3. Hepatotoxicity in drug development: detection, significance and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. A Comprehensive Review of Experimental Animal Models of Hepatopathy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 7. An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
KTX-582 Technical Support Center: Troubleshooting Resistance in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering resistance to KTX-582, an IRAK4 degrader, in cancer cell experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a targeted protein degrader. It functions by inducing the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key protein in the MyD88 signaling pathway.[1][2][3] This pathway, when activated in certain cancers like MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL), promotes cell survival and proliferation through the activation of NF-κB and other downstream targets.[1][2][4] this compound also induces the degradation of Ikaros and Aiolos, lymphoid transcription factors.
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
While specific resistance mechanisms to this compound are still under investigation, potential mechanisms can be extrapolated from research on other targeted protein degraders and IRAK4 inhibitors. These may include:
-
Alterations in the Ubiquitin-Proteasome System (UPS): Since this compound relies on the cell's UPS to degrade IRAK4, mutations or downregulation of components of the E3 ligase complex that this compound hijacks can lead to resistance.[5][6][7][8][9]
-
Compensatory Signaling Pathways: Cancer cells may develop resistance by activating alternative survival pathways that bypass the need for IRAK4 signaling. One potential mechanism is the compensatory activation of other IRAK family members, such as IRAK1.[10][11]
-
Target Alterations: Although less common for degraders compared to inhibitors, mutations in IRAK4 could potentially interfere with this compound binding or the formation of the degrader-IRAK4-E3 ligase ternary complex.[5]
-
Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of this compound, thereby diminishing its efficacy.
Q3: We are using this compound in combination with venetoclax and observing resistance. What could be the cause?
The combination of this compound and venetoclax has shown synergistic effects in preclinical models.[12] Resistance in this context could be driven by factors affecting either drug, or both:
-
Venetoclax-Specific Resistance: Resistance to venetoclax, a BCL-2 inhibitor, is a well-documented phenomenon. Common mechanisms include the upregulation of other anti-apoptotic proteins like MCL-1 and BCL-XL, or mutations in BCL2 or BAX that prevent apoptosis induction.[12][13][14][15][16]
-
Shared Resistance Mechanisms: It is possible that a single mechanism, such as the activation of a powerful pro-survival pathway, could confer resistance to both agents.
-
Clonal Evolution: A subpopulation of cancer cells with pre-existing resistance to one or both drugs may be selected for and expand under treatment pressure.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Decreased IRAK4 degradation upon this compound treatment. | Alterations in the E3 ligase complex. | 1. Western Blot Analysis: Confirm the expression levels of key E3 ligase components (e.g., CRBN, VHL, depending on the specific E3 ligase recruited by this compound).2. Gene Sequencing: Sequence the components of the E3 ligase complex to identify potential mutations. |
| Cells show reduced apoptosis despite IRAK4 degradation. | Activation of bypass signaling pathways. | 1. Phospho-protein Array: Screen for the activation of alternative survival pathways (e.g., MAPK, PI3K/AKT).2. Western Blot Analysis: Investigate the expression and activation of other IRAK family members, particularly IRAK1.[10] |
| Resistance to this compound and venetoclax combination therapy. | Upregulation of anti-apoptotic proteins (MCL-1, BCL-XL). | 1. Western Blot Analysis: Assess the protein levels of MCL-1 and BCL-XL in resistant cells compared to sensitive cells.[12][15]2. BH3 Profiling: Functionally assess the dependence of resistant cells on different anti-apoptotic BCL-2 family members. |
| Initial response followed by relapse. | Acquired mutations or clonal evolution. | 1. Establish Resistant Cell Lines: Culture cells in the continuous presence of this compound to select for resistant populations.2. Genomic and Proteomic Analysis: Compare the molecular profiles of sensitive and resistant cell lines to identify acquired alterations. |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (and/or venetoclax) and incubate for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well at a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Western Blot for Apoptosis Markers
This protocol allows for the detection of key proteins involved in apoptosis, such as cleaved caspases and PARP.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-MCL-1, anti-BCL-XL)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound as required and harvest.
-
Lyse cells in lysis buffer and quantify protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence detection system.[20][21][22]
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment, including any floating cells.
-
Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.[23][24][25][26]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: this compound Mechanism of Action.
Caption: Potential Resistance Mechanisms to this compound.
Caption: Troubleshooting Workflow for this compound Resistance.
References
- 1. scispace.com [scispace.com]
- 2. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK4 signaling drives resistance to checkpoint immunotherapy in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cellular Resistance Mechanisms to Targeted Protein Degradation Converge Toward Impairment of the Engaged Ubiquitin Transfer Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site is undergoing maintenance [innovations-report.com]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pathways and mechanisms of venetoclax resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Venetoclax resistance in acute myeloid leukaemia-Clinical and biological insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oaepublish.com [oaepublish.com]
- 16. Novel Mechanisms of Venetoclax Resistance in Acute Myeloid Leukemia Based on Genomic Rearrangements | Blood | American Society of Hematology [ashpublications.org]
- 17. OUH - Protocols [ous-research.no]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 19. scribd.com [scribd.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. blog.cellsignal.com [blog.cellsignal.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of IRAKIMiD Compounds: KTX-582 vs. KT-413
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, IRAKIMiD (Interleukin-1 Receptor-Associated Kinase 4 ImiD) degraders have emerged as a promising therapeutic modality for hematological malignancies. Developed by Kymera Therapeutics, KTX-582 and KT-413 are two such compounds designed to degrade both IRAK4 and Ikaros/Aiolos, key proteins in the MYD88 signaling pathway often dysregulated in B-cell lymphomas. This guide provides an objective comparison of their preclinical performance, supported by available experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and KT-413 based on preclinical studies. These metrics are crucial for evaluating the potency and efficacy of these compounds.
Table 1: In Vitro Degradation Potency (DC50)
The DC50 value represents the concentration of the compound required to degrade 50% of the target protein. Lower values indicate higher potency.
| Compound | Target Protein | DC50 (nM) | Cell Line | Citation(s) |
| This compound | IRAK4 | 4 | OCI-Ly10 | [1][2] |
| Ikaros | 5 | OCI-Ly10 | [1][2] | |
| KT-413 | IRAK4 | 6 | OCI-Ly10 | [1][3] |
| Ikaros | 2 | OCI-Ly10 | [1][3] | |
| Aiolos | 2 | OCI-Ly10 | [1][3] |
Table 2: In Vitro Cytotoxicity (IC50)
The IC50 value is the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.
| Compound | Cell Line | Genotype | IC50 (nM) | Citation(s) |
| This compound | OCI-Ly10 | MYD88L265P | 28 | [4][5] |
| KT-413 | OCI-Ly10 | MYD88L265P | 9 | [5] |
Signaling Pathway and Mechanism of Action
Both this compound and KT-413 are heterobifunctional degraders that function as IRAKIMiDs. They are designed to simultaneously target IRAK4 and the IMiD substrates Ikaros (IKZF1) and Aiolos (IKZF3) for ubiquitination and subsequent proteasomal degradation. This dual action is intended to provide a more profound and durable anti-tumor response in malignancies dependent on the MYD88 signaling pathway, such as MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL).
Figure 1: Simplified signaling pathway of IRAKIMiD compounds.
Experimental Workflow
The evaluation of IRAKIMiD compounds typically follows a multi-step process, from initial in vitro characterization to in vivo efficacy studies. The following diagram illustrates a representative experimental workflow.
Figure 2: A typical experimental workflow for IRAKIMiD evaluation.
Experimental Protocols
Below are detailed, representative protocols for the key experiments cited in this guide. These are based on standard laboratory procedures for the respective assays.
Protein Degradation Assay (Western Blot for DC50 Determination)
Objective: To quantify the degradation of target proteins (IRAK4, Ikaros, Aiolos) in response to treatment with this compound or KT-413 and determine the DC50.
Materials:
-
OCI-Ly10 cells
-
This compound, KT-413
-
DMSO (vehicle control)
-
Complete RPMI-1640 media
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IRAK4, anti-Ikaros, anti-Aiolos, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed OCI-Ly10 cells in 6-well plates at a density of 1 x 106 cells/mL and allow them to adhere overnight. Treat the cells with a serial dilution of this compound or KT-413 (e.g., 0.1 nM to 1000 nM) or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein levels to the loading control (GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the DMSO-treated control.
-
Determine the DC50 value by plotting the percentage of degradation against the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (CellTiter-Glo® for IC50 Determination)
Objective: To measure the cytotoxic effect of this compound and KT-413 on OCI-Ly10 cells and determine the IC50.
Materials:
-
OCI-Ly10 cells
-
This compound, KT-413
-
DMSO (vehicle control)
-
Complete RPMI-1640 media
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed OCI-Ly10 cells into opaque-walled 96-well plates at a density of 10,000 cells per well in 100 µL of media. Incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or KT-413 (e.g., 0.1 nM to 10 µM) or DMSO for 72 hours.
-
Assay Protocol:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the DMSO-treated control wells (representing 100% viability).
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
Both this compound and KT-413 demonstrate potent degradation of IRAK4 and IMiD substrates, leading to significant cytotoxicity in MYD88-mutant DLBCL cell lines. Based on the available data, KT-413 appears to have a slight advantage in terms of in vitro cytotoxicity (lower IC50) and broader degradation of Aiolos. However, it is important to note that Kymera Therapeutics has discontinued the development of KT-413 for strategic reasons to focus on other pipeline candidates. This compound remains a potent IRAKIMiD with strong preclinical data supporting its potential as a therapeutic agent. Further investigation and clinical development will be crucial to fully elucidate the therapeutic potential of these and other next-generation IRAKIMiD compounds.
References
- 1. ch.promega.com [ch.promega.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]
KTX-582 in the Inhibition of NF-kB Signaling: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of KTX-582's effect on the Nuclear Factor-kappa B (NF-kB) signaling pathway against other established inhibitors. This compound, a potent and selective degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), represents a novel upstream approach to modulating NF-kB activity. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the underlying biological and experimental workflows.
Mechanism of Action: A Divergent Approach
This compound operates by targeting IRAK4 for degradation. IRAK4 is a critical kinase upstream of the NF-kB cascade, essential for signal transduction from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). By degrading IRAK4, this compound effectively prevents the downstream phosphorylation events that lead to the activation and nuclear translocation of NF-kB.[1][2][3] This mechanism contrasts with traditional NF-kB inhibitors that typically target components further down the pathway, such as the IκB kinase (IKK) complex or the proteasome.
Alternatives to this compound include:
-
IKK Inhibitors (e.g., IMD-0354, TCPA-1, BAY 11-7082): These small molecules directly inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of the NF-kB inhibitor, IκBα.[4][5][6][7][8]
-
Proteasome Inhibitors (e.g., Bortezomib): This class of drugs blocks the function of the proteasome, the cellular machinery responsible for degrading IκBα. By preventing IκBα degradation, NF-kB remains sequestered in the cytoplasm.[9][10][11]
-
Direct NF-kB Inhibitors (e.g., QNZ): Some compounds are designed to directly interfere with the NF-kB protein itself, preventing its binding to DNA.[12][13][14]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available quantitative data for this compound and its alternatives. It is crucial to note that these values are derived from different studies and experimental systems, and therefore, direct comparison of potency should be made with caution.
| Compound/Class | Target | Metric | Value | Cell Line/System |
| KT-413 (IRAKIMiD Degrader) | IRAK4 Degradation | DC50 | 41 nM | OCI-Ly10 (DLBCL) |
| KT-474 (IRAK4 Degrader) | IRAK4 Degradation | DC50 | 1 nM | PBMCs |
| DC90 | 30 nM | PBMCs | ||
| QNZ (EVP4593) | NF-kB Activation | IC50 | 11 nM | Jurkat T cells |
| TNF-α Production | IC50 | 7 nM | Jurkat T cells | |
| IMD-0354 | TNF-α induced NF-kB transcription | IC50 | 1.2 µM | Not Specified |
| BAY 11-7082 | Adhesion Molecule Expression | IC50 | 5-10 µM | Human endothelial cells |
| Cell Proliferation | ~50% inhibition | 5 µM | Uveal melanoma cells |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An IκB kinase 2 inhibitor IMD‐0354 suppresses the survival of adult T‐cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasome Inhibitors Interrupt the Activation of Non-Canonical NF-κB Signaling Pathway and Induce Cell Apoptosis in Cytarabine-Resistant HL60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. stemcell.com [stemcell.com]
KTX-582: A Comparative Analysis of its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of KTX-582, a targeted protein degrader. As this compound operates by inducing the degradation of specific proteins rather than inhibiting their enzymatic activity, its selectivity is assessed by its on-target and off-target degradation profile across the proteome.
Executive Summary
This compound is an IRAKIMiD, a heterobifunctional degrader designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the IMiD substrates Ikaros and Aiolos. Unlike traditional kinase inhibitors, the "cross-reactivity" of a degrader refers to the unintended degradation of other proteins. The primary method for evaluating this is through unbiased quantitative proteomics. While specific, comprehensive proteomic data for this compound is not publicly available, data from similar IRAK4 degraders developed by Kymera Therapeutics indicate a high degree of selectivity. For instance, a comparable IRAK4 degrader was found to be highly selective for IRAK4 when profiled against over 10,000 other proteins[1]. This guide will detail the methodologies used to determine such selectivity and present a comparative framework for evaluating this compound against other potential protein degraders.
Data Presentation: On-Target and Off-Target Profile
The selectivity of a protein degrader like this compound is best represented by its effect on the cellular proteome. The ideal dataset for comparison would be a quantitative proteomics analysis. The following table illustrates how such data for this compound would be presented in comparison to a hypothetical alternative degrader.
| Target Protein | This compound Degradation (DC50) | Alternative Degrader (DC50) | Comments |
| Primary Targets | |||
| IRAK4 | 4 nM[2] | 10 nM | This compound shows high potency for its primary target. |
| Ikaros (IKZF1) | 5 nM[2] | Not Targeted | This compound is an IRAKIMiD, also targeting IMiD substrates. |
| Aiolos (IKZF3) | Not specified, but degraded[3] | Not Targeted | Degradation of Aiolos is a characteristic of IRAKIMiDs. |
| Known Off-Targets | |||
| Hypothetical Protein A | > 10 µM | 500 nM | Illustrates a potential off-target liability for the alternative. |
| Hypothetical Protein B | > 10 µM | > 10 µM | Both compounds show no significant degradation of this protein. |
Note: DC50 is the concentration of the degrader that results in 50% degradation of the target protein. The data for the "Alternative Degrader" is hypothetical for comparative purposes.
Experimental Protocols
The determination of a degrader's cross-reactivity profile is a multi-step process involving advanced proteomics techniques.
Global Proteomic Profiling for Off-Target Analysis
This method provides an unbiased view of all protein level changes induced by the degrader.
Objective: To identify and quantify all proteins that are degraded upon treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Select a relevant cell line (e.g., a MYD88-mutant lymphoma cell line). Culture the cells and treat with a range of concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Harvest the cells and lyse them to extract the total protein content.
-
Protein Digestion and Peptide Labeling: The extracted proteins are digested into peptides using an enzyme like trypsin. For quantitative analysis, the peptides from each treatment condition are labeled with isobaric tags (e.g., TMT or iTRAQ).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixtures are separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer identifies the peptides and quantifies the relative abundance of each protein across the different treatment conditions.
-
Data Analysis: The proteomic data is analyzed to identify proteins whose abundance is significantly decreased in the this compound-treated samples compared to the control. The magnitude of degradation is quantified, and dose-response curves can be generated to determine the DC50 for each degraded protein.
Mandatory Visualization
Signaling Pathway of this compound's Primary Target
The following diagram illustrates the Myddosome signaling pathway, where IRAK4 plays a crucial role. This compound targets IRAK4 for degradation, thereby inhibiting this pathway.
Caption: Myddosome signaling pathway and the action of this compound.
Experimental Workflow for Selectivity Profiling
The diagram below outlines the workflow for determining the off-target degradation profile of a protein degrader like this compound.
Caption: Workflow for proteomic-based selectivity profiling of protein degraders.
References
Comparative Efficacy of KTX-582 in MYD88-Mutant Cell Lines: A Head-to-Head Analysis with Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of KTX-582, a novel IRAKIMiD (IRAK4 and IMiD substrate degrader), with alternative therapeutic agents in preclinical models of MYD88-mutant lymphomas. The data presented herein is intended to inform researchers and drug development professionals on the pre-clinical activity of this compound and its potential as a targeted therapy.
Introduction
Mutations in the Myeloid Differentiation Primary Response 88 (MYD88) gene, particularly the L265P substitution, are prevalent in several B-cell malignancies, including Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL). These mutations lead to constitutive activation of the NF-κB and other pro-survival signaling pathways, driving tumor cell proliferation and survival. This compound is a heterobifunctional degrader that simultaneously targets IRAK4, a key kinase in the MYD88 signaling cascade, and the IMiD substrates Ikaros and Aiolos for proteasomal degradation. This dual mechanism of action offers a promising strategy to overcome the limitations of single-pathway inhibitors. This guide compares the in vitro efficacy of this compound with other targeted therapies, including BTK inhibitors, BCL2 inhibitors, and IRAK4 kinase inhibitors, in relevant MYD88-mutant cell lines.
Data Presentation
Table 1: Comparative in vitro Cytotoxicity (IC50) of this compound and Alternative Therapies in MYD88-Mutant DLBCL Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other targeted agents in various MYD88-mutant and wild-type DLBCL cell lines. Lower IC50 values indicate greater potency.
| Cell Line | MYD88 Status | This compound IC50 (nM) | KTX-120 IC50 (nM)¹ | Ibrutinib IC50 (µM)² | Venetoclax IC50 (nM)³ | CA-4948 IC50 (µM)⁴ |
| OCI-Ly10 | L265P | 270[1] | 7-29[2] | ~0.1-1[3] | - | >3.3 (96h)[4] |
| TMD8 | L265P | - | 7-29[2] | - | - | - |
| SU-DHL-2 | Wild-Type | - | 1800-3400[2] | - | - | - |
| HBL-1 | L265P | Potent activity (low nM)[5] | - | >10 (resistant line)[6] | Low µM range[6] | - |
| OCI-Ly3 | Wild-Type | Diminished activity[5] | 1800-3400[2] | ~1-10[3] | - | - |
¹ KTX-120 is a novel, more potent IRAKIMiD development candidate that shares the same mechanism of action as this compound.[2][7] ² Ibrutinib efficacy is generally lower in MYD88-mutant lines compared to wild-type.[3] ³ Venetoclax sensitivity varies and is not solely dependent on MYD88 status.[5] ⁴ CA-4948 is an IRAK4 kinase inhibitor. IRAKIMiDs like this compound and KTX-475 have demonstrated superior cytotoxicity (lower IC50s) compared to CA-4948 in MYD88-mutant cell lines.[8]
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is used to determine the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
-
Procedure:
-
Seed MYD88-mutant and wild-type DLBCL cell lines in opaque-walled 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Treat the cells with a serial dilution of this compound or comparator drugs for 72-96 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of viable cells against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay is used to detect and quantify apoptotic cells.
-
Procedure:
-
Seed cells and treat with this compound or comparator drugs at their respective IC50 concentrations for 48-72 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
-
Western Blot for Protein Degradation
This protocol is used to detect the degradation of target proteins IRAK4, Ikaros, and Aiolos.
-
Procedure:
-
Treat cells with this compound for various time points (e.g., 4, 8, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against IRAK4, Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the extent of protein degradation relative to the loading control.
-
Synergy Analysis (Excess over Bliss)
This method is used to determine if the combination of two drugs results in a greater effect than would be expected from their individual effects.
-
Calculation: The Bliss independence model calculates the expected combined effect (E_exp) as: E_exp = E_A + E_B - (E_A * E_B) where E_A and E_B are the fractional inhibitions of drug A and drug B alone. The Excess over Bliss (EOB) score is then calculated as: EOB = E_obs - E_exp where E_obs is the observed fractional inhibition of the combination.
-
An EOB score > 0 indicates synergy.
-
An EOB score ≈ 0 indicates an additive effect.
-
An EOB score < 0 indicates antagonism.[9]
-
Mandatory Visualizations
Caption: MYD88 signaling pathway and this compound mechanism of action.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. kymeratx.com [kymeratx.com]
- 2. Paper: Ktx-120, a Novel Irakimid Degrader of IRAK4 and IMiD Substrates Shows Preferential Activity and Induces Regressions in MYD88-Mutant DLBCL CDX and PDX Models [ash.confex.com]
- 3. researchgate.net [researchgate.net]
- 4. kymeratx.com [kymeratx.com]
- 5. Evaluation of drug combination effect using a Bliss independence dose-response surface model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effect of venetoclax and ibrutinib on ibrutinib-resistant ABC-type DLBCL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KTX-120: Targeting MYD88-Mutant DLBCL with Selective IRAK4 and IMiD Substrate Degradation for Tumor Regression [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Independent Validation of KTX-582's Anti-Tumor Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical anti-tumor activity of KTX-582, a novel IRAK4 and IMiD substrate degrader. Due to the absence of independent validation studies, this guide primarily summarizes data from the developing company, Kymera Therapeutics, and its collaborators. This information is juxtaposed with established alternative therapies for MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL), offering a framework for evaluating this compound's potential in this therapeutic landscape.
Executive Summary
This compound is a preclinical heterobifunctional degrader that induces the degradation of both IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and IMiD (immunomodulatory drug) substrates, such as Ikaros and Aiolos. This dual mechanism is designed to offer a potent anti-tumor effect in malignancies driven by MYD88 mutations, particularly the activated B-cell (ABC) subtype of DLBCL. Preclinical data suggests that this compound exhibits significant anti-proliferative and pro-apoptotic activity in MYD88-mutant DLBCL cell lines and demonstrates tumor regression in in vivo xenograft models. Furthermore, it shows synergistic effects when combined with the BCL2 inhibitor, venetoclax.
It is critical to note that, at present, the available data on this compound's efficacy originates from studies conducted by or in collaboration with Kymera Therapeutics. Independent validation by academic or other third-party research groups is not yet publicly available. This guide, therefore, serves as a summary of the existing data to inform the research community, while underscoring the need for independent verification.
Comparative Analysis of Therapeutic Agents
The following tables summarize the available quantitative data for this compound and compare it with alternative therapeutic strategies for MYD88-mutant DLBCL.
Table 1: In Vitro Anti-Proliferative Activity in MYD88-Mutant DLBCL Cell Lines
| Compound | Target(s) | Cell Line(s) | IC50 / DC50 | Source(s) |
| This compound | IRAK4, Ikaros, Aiolos (Degrader) | OCI-Ly10, TMD8, SU-DHL-2 | IC50: 7-29 nM | Kymera Therapeutics |
| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | TMD8, OCI-Ly10 | IC50: ~10-50 nM | Various academic studies |
| Venetoclax | B-cell lymphoma 2 (BCL2) | OCI-Ly10, TMD8 | IC50: Varies widely (nM to µM range) | Various academic studies |
| R-CHOP | Multiple (Chemotherapy) | Various DLBCL lines | IC50: Varies by component and cell line | Standard of Care Data |
IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration.
Table 2: In Vivo Anti-Tumor Efficacy in DLBCL Xenograft Models
| Treatment | Model | Dosing Schedule | Outcome | Source(s) |
| This compound | OCI-Ly10 CDX | 30 mpk, Q2W | Tumor regressions, including complete responses | Kymera Therapeutics |
| Ibrutinib | TMD8 CDX | Daily oral | Tumor growth inhibition | Various academic studies |
| Venetoclax | DLBCL PDX | Daily oral | Variable tumor growth inhibition | Various academic studies |
| R-CHOP | Various DLBCL CDX/PDX | Standard cycles | Initial tumor regression, potential for relapse | Standard of Care Data |
CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft; mpk: mg/kg; Q2W: once every two weeks.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by this compound and its alternatives.
Caption: Mechanism of action of this compound in MYD88-mutant DLBCL.
Caption: Mechanisms of action for Ibrutinib and Venetoclax.
Experimental Protocols
The following are representative protocols for the key experiments used to evaluate the anti-tumor activity of this compound and similar compounds. These are generalized methodologies and may require optimization for specific cell lines and experimental conditions.
In Vitro Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed DLBCL cells (e.g., OCI-Ly10, TMD8) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound or comparator compounds in culture medium. Add the compounds to the respective wells and incubate for the desired time period (e.g., 72 or 96 hours). Include a vehicle control (e.g., DMSO).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot for Protein Degradation
-
Cell Lysis: Treat cells with this compound or control for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., IRAK4, Ikaros, Aiolos, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of a human DLBCL cell line (e.g., 5-10 x 10^6 OCI-Ly10 cells) in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or comparator drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to the specified dosing schedule. The control group receives the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional animal care and use committee (IACUC) guidelines, or at the end of the study.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.
Caption: Preclinical evaluation workflow for anti-tumor agents.
Conclusion and Future Directions
The available preclinical data positions this compound as a promising therapeutic candidate for MYD88-mutant DLBCL, a patient population with a significant unmet medical need. Its dual-degrader mechanism offers a novel approach to target key survival pathways in these tumors. The synergistic activity with venetoclax further suggests potential for effective combination therapies.
However, the lack of independent validation is a significant limitation in the current understanding of this compound's therapeutic potential. Future research from independent academic laboratories is essential to corroborate the initial findings from Kymera Therapeutics. These studies should aim to:
-
Independently verify the in vitro and in vivo efficacy of this compound in a broader range of MYD88-mutant DLBCL cell lines and patient-derived xenograft models.
-
Elucidate potential mechanisms of resistance to this compound.
-
Further explore rational combination strategies with other targeted agents and standard-of-care chemotherapy.
As this compound or similar IRAKIMiDs progress towards clinical development, the research community will be poised to contribute to a more comprehensive and independently validated understanding of their role in cancer therapy.
KTX-582: A Novel Degrader Outperforms Traditional Kinase Inhibitors in Preclinical Lymphoma Models
For Immediate Release
Watertown, MA – November 19, 2025 – New preclinical data on KTX-582, a novel IRAK4 and IMiD substrate degrader, demonstrates its potent and selective activity against MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL), a historically challenging subtype of lymphoma to treat. These findings, presented by Kymera Therapeutics, position this compound as a promising therapeutic candidate, potentially offering a significant advantage over traditional kinase inhibitors. This guide provides a comprehensive comparison of this compound with established kinase inhibitors, supported by available preclinical data and detailed experimental methodologies.
A New Paradigm in Lymphoma Treatment: Targeted Protein Degradation
Traditional kinase inhibitors function by blocking the enzymatic activity of a target protein. In contrast, this compound is a heterobifunctional degrader that induces the degradation of its target proteins, IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and IMiD (immunomodulatory drug) substrates like Ikaros and Aiolos. This dual mechanism not only inhibits the kinase activity of IRAK4 but also eliminates its scaffolding function, which is crucial for the assembly of the myddosome signaling complex in MYD88-mutant lymphomas. This novel approach has shown superior preclinical efficacy compared to conventional kinase inhibitors.
Quantitative Performance Analysis
The preclinical efficacy of this compound and its analogue, KTX-120, has been evaluated in various MYD88-mutant DLBCL cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are presented below in comparison to traditional kinase inhibitors.
| Compound | Target(s) | Cell Line | IC50 (nM) | Reference |
| This compound | IRAK4, Ikaros, Aiolos (Degrader) | OCI-Ly10 | 28 | [1] |
| KTX-120 | IRAK4, Ikaros, Aiolos (Degrader) | OCI-Ly10 | 7 | [2] |
| SU-DHL2 | 14 | [2] | ||
| TMD8 | 29 | [2] | ||
| Ibrutinib | BTK (Inhibitor) | TMD8 (Ibrutinib-resistant) | 500 | [3] |
| OCI-Ly10 (Ibrutinib-resistant) | 1200 | [3] | ||
| HBL-1 (Ibrutinib-resistant) | 1740 | [3] | ||
| Tirabrutinib | BTK (Inhibitor) | TMD8 | 4.5 | [4] |
| Zanubrutinib | BTK (Inhibitor) | TMD8 | ~0.25 (converted from 118 pg/ml) | [5] |
| OCI-Ly10 | ~1.5 (converted from 707.34 pg/ml) | [5] | ||
| Idelalisib | PI3Kδ (Inhibitor) | OCI-Ly10 | 31.9 | [6] |
| OCI-Ly10 | >10,000 | [6] | ||
| Copanlisib | Pan-PI3K (Inhibitor) | TMD8 | 3 (in combination study) | [7] |
| OCI-Ly3 | 3 (in combination study) | [7] | ||
| HBL-1 | 25 (in combination study) | [7] |
Note: Direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions across different studies. The data for ibrutinib is for resistant cell lines, suggesting the IC50 in sensitive parental lines would be lower.
Mechanism of Action: A Tale of Two Strategies
Traditional kinase inhibitors, such as the Bruton's Tyrosine Kinase (BTK) inhibitors (ibrutinib, acalabrutinib, zanubrutinib) and Phosphoinositide 3-kinase (PI3K) inhibitors (idelalisib, duvelisib, copanlisib), act by competitively binding to the ATP-binding pocket of their target kinases, thereby preventing phosphorylation and downstream signaling. This approach, while effective, can be limited by the development of resistance mutations in the target kinase.
This compound, on the other hand, utilizes the cell's own ubiquitin-proteasome system to eliminate the target proteins entirely. This offers several potential advantages, including the ability to overcome resistance mechanisms associated with kinase domain mutations and the potential for more durable responses.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the performance of this compound and traditional kinase inhibitors.
Cell Viability Assay (CTG Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate lymphoma cell lines (e.g., TMD8, OCI-Ly10) in 96-well plates at a density of 1 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound, ibrutinib) for 72-96 hours.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader and calculate IC50 values by fitting the data to a dose-response curve.
Western Blot for Protein Degradation
Objective: To visualize and quantify the degradation of a target protein following compound treatment.
Methodology:
-
Cell Treatment and Lysis: Treat lymphoma cells with the test compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein (e.g., IRAK4) and a loading control (e.g., β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities to determine the extent of protein degradation.
Conclusion
The emergence of targeted protein degraders like this compound represents a significant advancement in the field of oncology. Preclinical data strongly suggest that this compound's unique dual-degradation mechanism offers superior potency and a potential solution to the resistance mechanisms that limit the efficacy of traditional kinase inhibitors in MYD88-mutant lymphomas. While further clinical investigation is required, this compound holds the promise of a more effective and durable therapeutic option for this patient population.
References
- 1. kymeratx.com [kymeratx.com]
- 2. kymeratx.com [kymeratx.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Responses to the Selective Bruton’s Tyrosine Kinase (BTK) Inhibitor Tirabrutinib (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Decoding Sensitivity to KTX-582: A Comparative Guide to Predictive Biomarkers
For Immediate Release
Watertown, MA – November 19, 2025 – Kymera Therapeutics, a leader in targeted protein degradation, today released a comprehensive guide on predictive biomarkers for sensitivity to their investigational IRAKIMiD, KTX-582. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this novel dual-target degrader in oncology.
This compound is a heterobifunctional small molecule designed to induce the degradation of both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Ikaros/Aiolos (IMiD substrates). This dual action aims to overcome the limitations of single-target therapies by simultaneously blocking NFκB signaling and modulating the tumor microenvironment. This guide provides an in-depth comparison of this compound's activity in sensitive versus resistant cancer models, with a primary focus on the role of MYD88 mutations as a key predictive biomarker.
The Central Role of MYD88 Mutations in this compound Sensitivity
Preclinical data strongly indicate that the mutational status of the Myeloid Differentiation Primary Response 88 (MYD88) gene is a critical determinant of sensitivity to this compound and other IRAKIMiDs. Activating mutations in MYD88, particularly the L265P variant, are prevalent in various B-cell lymphomas, including Diffuse Large B-cell Lymphoma (DLBCL) and Waldenström's macroglobulinemia. These mutations lead to constitutive activation of the Myddosome complex, driving oncogenic signaling through IRAK4 and NFκB.
This compound and its analogs demonstrate potent and preferential cytotoxicity in MYD88-mutant lymphoma cell lines, while their activity is significantly diminished in MYD88 wild-type cells. This differential sensitivity underscores the oncogene-addicted nature of MYD88-mutant tumors and highlights the potential of this compound as a precision medicine.
Quantitative Analysis: this compound vs. Alternative Therapies
The following tables summarize the in vitro potency of this compound and related compounds in DLBCL cell lines with varying MYD88 mutational status.
Table 1: Comparative Cytotoxicity (IC50, nM) of IRAKIMiDs in MYD88-Mutant vs. MYD88-Wild-Type DLBCL Cell Lines [1]
| Cell Line | MYD88 Status | KTX-120 (IRAKIMiD) IC50 (nM) |
| OCI-Ly10 | L265P Mutant | 7-29 |
| TMD8 | L265P Mutant | 7-29 |
| SUDHL2 | S222R Mutant | 7-29 |
| Average MYD88-Mutant | ~18 | |
| HBL-1 | Wild-Type | 1800-3400 |
| U2932 | Wild-Type | 1800-3400 |
| Average MYD88-Wild-Type | >1800 |
Note: KTX-120 (KT-413) is a close analog of this compound and its data is considered representative.
Table 2: Degradation Potency (DC50, nM) of this compound
| Target Protein | DC50 (nM) |
| IRAK4 | 4 |
| Ikaros | 5 |
Signaling Pathways and Mechanisms of Action
This compound's mechanism of action is centered on the targeted degradation of IRAK4 and IMiD substrates, which synergistically inhibit pro-survival pathways in MYD88-mutant lymphomas.
Caption: this compound mechanism in MYD88-mutant cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound sensitivity.
Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound and comparator compounds.
-
Cell Lines: A panel of DLBCL cell lines including MYD88-mutant (e.g., OCI-Ly10, TMD8) and MYD88-wild-type (e.g., HBL-1, U2932) are used.
-
Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
Treatment: Cells are treated with a serial dilution of this compound or comparator drugs for 72-96 hours.
-
Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is used to measure ATP levels, which correlate with cell viability.
-
Data Analysis: Luminescence is measured using a plate reader, and IC50 values are calculated using non-linear regression analysis.
References
A Comparative Analysis of KTX-582 and Other PROTAC Degraders
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comparative analysis of KTX-582, a potent PROTAC degrader, with other relevant degraders, offering insights into their performance based on available preclinical data.
Overview of this compound
This compound is a heterobifunctional PROTAC that potently and selectively degrades Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the Ikaros family zinc finger proteins (Ikaros and Aiolos).[1] Constitutive activation of the IRAK4 signaling pathway, often driven by mutations in the MYD88 gene, is a key oncogenic driver in certain B-cell lymphomas, such as Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[1][2] By degrading both IRAK4 and the IMiD substrates Ikaros and Aiolos, this compound aims to provide a dual mechanism of action, simultaneously blocking the NF-κB signaling and modulating IRF4/Type 1 Interferon pathways to induce tumor cell death.[3]
Comparative Preclinical Data
The following tables summarize the available preclinical data for this compound and other relevant PROTAC degraders. Direct head-to-head comparisons are limited in publicly available literature; therefore, data has been compiled from various sources.
Table 1: In Vitro Degradation and Potency of IRAK4-Targeting PROTACs
| Compound | Target(s) | Cell Line | DC50 (nM) - IRAK4 | DC50 (nM) - Ikaros | IC50 (nM) - Cell Viability | E3 Ligase Recruited | Reference(s) |
| This compound | IRAK4, Ikaros/Aiolos | OCI-Ly10 (MYD88-mutant DLBCL) | 4 | 5 | 28 | Cereblon | [4] |
| KT-413 | IRAK4, Ikaros/Aiolos | OCI-Ly10 (MYD88-mutant DLBCL) | 6 | 2 | Not explicitly stated for OCI-Ly10, potent cell killing reported | Cereblon | [3] |
| KTX-955 | IRAK4, Ikaros/Aiolos | OCI-Ly10 (MYD88-mutant DLBCL) | 5 | 130 | 1,800 | Cereblon | [4] |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Antitumor Activity of IRAK4-Targeting PROTACs
| Compound | Animal Model | Dosing | Antitumor Activity | Reference(s) |
| This compound | MYD88-mutant DLBCL Xenograft | Not specified | Potent synergy with venetoclax, leading to increased apoptotic cell death. | [5] |
| KT-413 | OCI-Ly10 MYD88-mutant Xenograft | 3 mg/kg, D1,2 (intermittent) | Induced strong antitumor activity, including complete or partial regressions; superior to IRAK4 kinase inhibitor CA-4948 and IMiD CC-220. | [6] |
| KT-413 | MYD88-mutant DLBCL Patient-Derived Xenograft (PDX) | Not specified | Strong tumor growth inhibition (87-100%) in multiple models. | [7] |
Table 3: Comparative Profile of TYK2 PROTAC Degraders
As a broader comparison within the PROTAC field, TYK2 degraders represent another class of promising therapeutics for immune-inflammatory diseases.
| Compound | Target | Key Preclinical Findings | Potential Indications | Reference(s) |
| KT-294 | TYK2 | Picomolar degradation potency; potent and selective inhibition of IL-23, IL-12, and Type I IFN pathways. Spares IL-10 signaling. | Inflammatory bowel disease, psoriasis, psoriatic arthritis, lupus | [8] |
| Deucravacitinib (Small Molecule Inhibitor for comparison) | TYK2 (allosteric inhibitor) | Selectively inhibits TYK2, leading to downregulation of IL-23/TH17 pathway, IL-12 signaling, and type 1 interferon pathway. | Plaque psoriasis | [9] |
Experimental Protocols
Detailed experimental protocols for the characterization of PROTAC degraders are often proprietary. However, the following are generalized, standard protocols for key assays used in their evaluation.
Western Blotting for Protein Degradation
Objective: To determine the extent of target protein degradation (e.g., IRAK4, Ikaros) in cells treated with a PROTAC degrader.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., OCI-Ly10) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC degrader (e.g., this compound) or vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.
-
SDS-PAGE and Western Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-IRAK4, anti-Ikaros) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.[9][10]
Cell Viability Assay (e.g., MTS or MTT Assay)
Objective: To assess the cytotoxic or cytostatic effect of a PROTAC degrader on cancer cell lines.
Methodology:
-
Cell Seeding: Seed lymphoma cells (e.g., OCI-Ly10) in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC degrader for a specified duration (e.g., 72 or 96 hours).[5]
-
Reagent Incubation: Add a tetrazolium-based reagent (e.g., MTS or MTT) to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will convert the tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Plot the viability data against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.[11]
In Vivo Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of a PROTAC degrader in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously implant a suspension of human lymphoma cells (e.g., OCI-Ly10) into the flank of immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the PROTAC degrader or vehicle control to the mice via a clinically relevant route (e.g., oral gavage, intravenous injection) at a specified dose and schedule.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers at regular intervals and monitor the body weight of the mice as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors and other tissues can be harvested to assess target protein degradation by Western blotting or immunohistochemistry.
-
Efficacy Evaluation: Plot the mean tumor volume over time for each group to assess antitumor activity. Calculate tumor growth inhibition (TGI) to quantify the efficacy of the treatment.[12][13]
Signaling Pathway and Mechanism of Action Diagrams
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: General mechanism of action for a PROTAC degrader.
IRAK4 Signaling Pathway in MYD88-Mutant DLBCL
This diagram illustrates the constitutively active IRAK4 signaling pathway in MYD88-mutant DLBCL and the points of intervention by an IRAK4/Ikaros degrader like this compound.
Caption: IRAK4 signaling in MYD88-mutant DLBCL and PROTAC intervention.
TYK2 Signaling Pathway
This diagram shows the role of TYK2 in cytokine signaling, a pathway targeted by TYK2 degraders for the treatment of autoimmune diseases.
Caption: TYK2-mediated cytokine signaling and PROTAC intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of KT-413, a Targeted Protein Degrader of IRAK4 and IMiD Substrates Targeting MYD88 Mutant Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. kymeratx.com [kymeratx.com]
- 5. kymeratx.com [kymeratx.com]
- 6. kymeratx.com [kymeratx.com]
- 7. investors.kymeratx.com [investors.kymeratx.com]
- 8. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]
- 9. benchchem.com [benchchem.com]
- 10. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal Protocol for KTX-582
The proper disposal of KTX-582, a laboratory chemical, is crucial for ensuring environmental safety and regulatory compliance. All disposal procedures must adhere to local, state, and federal regulations for hazardous waste. The primary recommendation is to dispose of this compound and its container at an approved waste disposal plant.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal or cleanup procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks. This includes:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves.
-
Skin and Body Protection: Impervious clothing.
-
Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols.
Ensure adequate ventilation in the handling area and have an accessible safety shower and eye wash station.
Step-by-Step Disposal Procedure
-
Consult Regulations: Before disposal, consult all prevailing country, federal, state, and local regulations concerning hazardous waste disposal.
-
Container Preparation: Ensure the waste container is securely sealed.
-
Labeling: Clearly label the waste container with the contents, "this compound," and any other required hazard information.
-
Engage a Licensed Waste Disposal Service: Arrange for the collection and disposal of the this compound waste through a licensed and approved hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound.
-
Documentation: Maintain records of the disposal process, including the date, quantity of waste, and the name of the disposal company, as required by your institution and local regulations.
Spill Cleanup and Disposal
In the event of a this compound spill, follow these steps for containment, cleanup, and disposal:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.
-
Absorption: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a suitable, sealable container for hazardous waste.
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
-
Disposal of Contaminated Materials: Dispose of all contaminated materials, including PPE, as hazardous waste according to the procedures outlined above.[1]
Logical Workflow for this compound Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Essential Safety and Handling Protocols for KTX-582
This document provides critical safety and logistical information for the handling and disposal of KTX-582, an IRAK4 and IMiD substrate degrader. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard and Exposure Summary
This compound is classified with acute oral toxicity (Category 4) and is very toxic to aquatic life with long-lasting effects[1]. It is harmful if swallowed[1]. Adherence to the following exposure controls and handling precautions is mandatory.
| Parameter | Value | Source |
| GHS Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | [1] |
| Hazard Statements | H302: Harmful if swallowed; H410: Very toxic to aquatic life with long lasting effects | [1] |
| Occupational Exposure Limit | No substances with occupational exposure limit values have been identified. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
| Storage Conditions | Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources. | [1] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes | Safety Goggles with Side-Shields | To protect against splashes and airborne particles. |
| Hands | Protective Gloves | High-performance nitrile gloves are recommended for heavy-duty cleaning and handling. |
| Body | Impervious Clothing / Laboratory Coat | To prevent skin contact with the compound. |
| Respiratory | Suitable Respirator | To be used in areas with inadequate ventilation or when dust and aerosol formation is possible. |
Operational Plan for Handling this compound
The following step-by-step guide outlines the procedure for safely handling this compound in a laboratory setting.
-
Preparation and Inspection:
-
Compound Handling:
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and seek medical attention.[1]
-
Ingestion: If swallowed, call a poison center or physician. Rinse the mouth with water.[1]
-
Inhalation: Relocate to an area with fresh air.[1]
-
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation:
-
Collect all this compound waste, including unused product and contaminated disposables (e.g., gloves, pipette tips), in a designated and clearly labeled hazardous waste container.
-
-
Container Management:
-
Keep the waste container tightly sealed when not in use.
-
Store the waste container in a cool, well-ventilated area, away from incompatible materials.
-
-
Final Disposal:
This compound Mechanism of Action
This compound is an IRAKIMiD, a dual-mechanism degrader of IRAK4 and IMiD substrates like Ikaros and Aiolos.[2] In conditions such as MYD88 mutant Diffuse Large B-cell Lymphoma (DLBCL), mutations can lead to constitutive activation of the NF-kB pathway, promoting B-cell proliferation and survival.[3] this compound's degradation of IRAK4, a key component of MYD88 signaling, disrupts this pathway.[2][3]
Caption: this compound targets IRAK4 for proteasomal degradation.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
